Methyl 4-Fmoc-piperazine-2-carboxylate
Descripción
BenchChem offers high-quality Methyl 4-Fmoc-piperazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Fmoc-piperazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-O-(9H-fluoren-9-ylmethyl) 3-O-methyl piperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-20(24)19-12-23(11-10-22-19)21(25)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19,22H,10-13H2,1H3 |
Clave InChI |
ZGSZTBREIKJDCA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
COC(=O)C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Chemical structure and physical properties of Methyl 4-Fmoc-piperazine-2-carboxylate
Title: Technical Guide to Methyl 4-Fmoc-piperazine-2-carboxylate: Structural Dynamics, Properties, and Applications in Advanced Peptide Synthesis
Executive Summary
In the rapidly evolving landscape of drug discovery, conformationally constrained scaffolds are essential for developing peptidomimetics with high target affinity and proteolytic stability. Methyl 4-Fmoc-piperazine-2-carboxylate (CAS: 647004-81-7) serves as a premier bifunctional building block in solid-phase peptide synthesis (SPPS) and combinatorial chemistry[1]. By offering orthogonal reactivity—a free secondary amine at N1, a base-labile Fmoc-protected amine at N4, and a methyl ester at C2—this molecule allows researchers to construct highly diverse piperazine-2-carboxamide libraries with surgical precision[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.
Physicochemical Properties & Structural Rationale
The strategic placement of protecting groups on the piperazine core dictates its synthetic utility.
-
The N4-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust protection of the N4 amine against acidic and nucleophilic conditions, while remaining selectively cleavable under mild basic conditions[3].
-
The C2-Methyl Ester: Esterification at the C2 position serves a dual purpose. First, it masks the carboxylic acid, preventing unwanted side reactions (such as self-condensation) during N1 functionalization. Second, it mitigates premature diketopiperazine (DKP) formation—a notorious side reaction in SPPS when dealing with secondary amines like piperazine or proline[3].
-
The Free N1 Amine: The unprotected N1 position is available for immediate functionalization (e.g., acylation, sulfonylation, or reductive amination). However, it is sterically hindered by the adjacent C2-methyl ester, necessitating highly efficient coupling reagents.
Table 1: Quantitative Chemical & Physical Properties
| Property | Value |
| Chemical Name | Methyl 4-Fmoc-piperazine-2-carboxylate |
| CAS Registry Number | 647004-81-7[1] |
| Molecular Formula | C21H22N2O4[4] |
| Molecular Weight | 366.42 g/mol [4] |
| SMILES String | COC(C1CN(C(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)CCN1)=O[4] |
| N1 Status | Unprotected (Free secondary amine) |
| N4 Status | Fmoc-protected |
| C2 Status | Methyl ester |
Mechanistic Insights: Orthogonal Functionalization
The true power of Methyl 4-Fmoc-piperazine-2-carboxylate lies in its capacity for orthogonal functionalization. In the generation of lead-discovery libraries, the differential reactivity of N1 and N4 allows for the sequential introduction of diverse pharmacophores[2].
Caption: Workflow for orthogonal functionalization of the piperazine scaffold.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not only list steps but engineer out failure modes. The following workflows are designed to overcome the specific steric and chemical challenges presented by this scaffold.
Protocol 1: Sterically Driven N1-Acylation
Because the N1 amine is sterically hindered by the adjacent C2-methyl ester, standard coupling reagents like HOBt/DIC often result in incomplete conversions. We utilize HATU , an azabenzotriazole-based reagent, which accelerates the coupling of hindered secondary amines via a highly reactive 7-aza-1-hydroxybenzotriazole active ester[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Methyl 4-Fmoc-piperazine-2-carboxylate and 1.2 eq of the desired carboxylic acid (R1-COOH) in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU to the solution. Causality: Pre-activation is kept under 2 minutes to prevent the formation of unreactive guanidinium byproducts.
-
Base Addition: Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The solution will typically turn yellow, indicating the formation of the active ester.
-
Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS. The C2-methyl ester ensures the carboxylate remains inert, driving 100% regioselectivity to the N1 amine.
-
Workup: Quench with water, extract with EtOAc, wash with 5% NaHCO3 and brine, dry over Na2SO4, and concentrate.
Protocol 2: Rapid N4-Fmoc Deprotection
Fmoc removal traditionally relies on 20% piperidine. However, piperidine is toxic, regulated, and can induce aspartimide formation in sensitive sequences[5]. We deploy a synergistic mixture of 5% Piperazine and 2% DBU in DMF [6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Deprotection: Treat the N1-functionalized intermediate with the deprotection cocktail for 5 minutes at room temperature.
-
Mechanistic Action: Causality: DBU (a non-nucleophilic strong base) rapidly abstracts the acidic proton at the C9 position of the fluorene ring, triggering a β -elimination that releases carbon dioxide and highly reactive dibenzofulvene (DBF)[7]. Piperazine acts as a superior nucleophilic scavenger, trapping DBF to prevent it from re-alkylating the newly freed N4 amine[6].
-
Isolation: Precipitate the product in cold diethyl ether or proceed directly to N4-functionalization after thorough DMF washing (if on solid support).
Caption: Mechanism of base-induced Fmoc deprotection and DBF scavenging.
Applications in Drug Development
The integration of Methyl 4-Fmoc-piperazine-2-carboxylate into drug discovery pipelines addresses critical pharmacokinetic bottlenecks. Piperazine rings are ubiquitous in FDA-approved small molecules (e.g., imatinib, sildenafil) because they fine-tune lipophilicity and basicity. By embedding this conformationally restricted scaffold into peptide backbones, researchers can synthesize peptidomimetics that resist protease degradation while maintaining the precise spatial orientation required for receptor binding. Furthermore, the ability to selectively functionalize the N1 and N4 vectors makes this compound an ideal core for high-throughput screening libraries targeting protein-protein interactions (PPIs)[2].
References
-
RSC Publishing. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis." RSC Advances. Available at:[Link]
-
MDPI. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules. Available at:[Link]
-
5z.com / Combinatorial Chemistry. "Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries." Available at:[Link]
Sources
- 1. METHYL 4-FMOC-PIPERAZINE-2-CARBOXYLATE CAS#: 647004-81-7 [chemicalbook.com]
- 2. zinc.5z.com [zinc.5z.com]
- 3. chempep.com [chempep.com]
- 4. 647004-81-7|MEthyl 4-fmoc-piperazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
Methyl 4-Fmoc-piperazine-2-carboxylate: A Comprehensive Technical Guide on its Chemical Properties, Synthesis Workflows, and Applications in Drug Discovery
Executive Summary
In modern drug discovery, conformationally restricted scaffolds are essential for overcoming the pharmacokinetic limitations of linear peptides. Methyl 4-Fmoc-piperazine-2-carboxylate is a highly versatile, orthogonally protected building block widely utilized in the synthesis of structural peptidomimetics and small-molecule therapeutics. By mimicking the side-chain Cα–Cβ bonds of native peptides, this piperazine derivative enables the modulation of complex protein-protein interactions (PPIs)[1].
As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the chemical properties, structural logic, and field-proven synthetic methodologies associated with this critical building block.
Chemical Identity & Physical Properties
To facilitate easy comparison and integration into laboratory inventory systems, the quantitative chemical data for Methyl 4-Fmoc-piperazine-2-carboxylate is summarized below[2].
| Property | Value |
| Chemical Name | Methyl 4-Fmoc-piperazine-2-carboxylate |
| CAS Number | 647004-81-7 |
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.41 g/mol |
| Scaffold Type | Conformationally restricted piperazine derivative |
| Key Functional Groups | Secondary amine (N1), Fmoc-carbamate (N4), Methyl ester (C2) |
| Typical Appearance | White to off-white solid |
Structural Logic and Orthogonal Protection Strategy
The utility of Methyl 4-Fmoc-piperazine-2-carboxylate lies in its orthogonal protection strategy . In complex peptidomimetic synthesis, researchers must functionalize multiple sites on a single scaffold without cross-reactivity.
-
N1 (Free Secondary Amine): This site is unprotected and ready for immediate acylation, alkylation, or reductive amination.
-
N4 (Fmoc-Protected Amine): The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. It remains completely stable under the acidic conditions typically used to remove Boc groups or cleave peptides from solid resins, allowing for selective downstream unmasking.
-
C2 (Methyl Ester): The methyl ester protects the carboxylic acid from participating in unwanted amide coupling during N1/N4 functionalization. It can be selectively hydrolyzed (saponified) under mild basic conditions when the free acid is required for final assembly.
Structural logic of Methyl 4-Fmoc-piperazine-2-carboxylate highlighting orthogonal reaction sites.
Experimental Protocols: Self-Validating Workflows
The following step-by-step methodologies detail the sequential functionalization of the piperazine scaffold. Each protocol is designed as a self-validating system , incorporating specific analytical checks to ensure synthetic integrity.
Protocol A: N1-Functionalization (Acylation)
Objective: Couple a target carboxylic acid (R1-COOH) to the sterically hindered N1 secondary amine.
-
Activation: Dissolve R1-COOH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Coupling: Add Methyl 4-Fmoc-piperazine-2-carboxylate (1.0 eq) to the mixture. Stir at room temperature for 2 hours under nitrogen.
-
Workup: Quench with saturated aqueous NaHCO3 and extract with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Causality: HATU is selected over traditional carbodiimides (like DCC or EDC) because its 7-aza-HOBt leaving group significantly accelerates the acylation of sterically hindered secondary amines while suppressing epimerization at the C2 chiral center[3].
-
Self-Validation: Perform TLC (5% MeOH in DCM). The starting material will stain positive with ninhydrin (due to the free amine), while the successful product will be ninhydrin-negative. LC-MS must confirm the target mass [M+H]+ .
Protocol B: N4-Fmoc Deprotection
Objective: Unmask the N4 amine for subsequent functionalization.
-
Cleavage: Dissolve the N1-functionalized intermediate in a solution of 20% Piperidine in DMF (v/v).
-
Reaction: Stir at room temperature for 30 minutes.
-
Isolation: Evaporate the solvent under high vacuum. Purify the residue via flash column chromatography or precipitate the byproduct using cold diethyl ether.
-
Causality: Piperidine acts as a mild base to abstract the acidic proton at the 9-position of the fluorene ring, triggering a β-elimination mechanism. Crucially, piperidine also acts as a scavenger, forming a stable adduct with the highly reactive dibenzofulvene byproduct to prevent unwanted re-alkylation of the newly freed N4 amine[4].
-
Self-Validation: Monitor the reaction via UV-Vis spectroscopy. The cleavage generates a dibenzofulvene-piperidine adduct, which exhibits a strong, characteristic UV absorbance at 301 nm.
Protocol C: C2-Ester Hydrolysis (Saponification)
Objective: Convert the C2 methyl ester into a free carboxylic acid for final peptide assembly.
-
Solvation: Dissolve the N1,N4-disubstituted intermediate in a 2:1:1 mixture of THF/MeOH/H2O.
-
Hydrolysis: Add 2.0 equivalents of LiOH·H2O at 0°C. Stir at room temperature for 2–4 hours.
-
Acidification: Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH 3–4 at 0°C.
-
Extraction: Extract the precipitated free acid with Ethyl Acetate (3x), dry, and concentrate.
-
Causality: The mixed solvent system (THF/MeOH/H2O) ensures that the highly hydrophobic, fully functionalized piperazine remains in solution while providing the necessary aqueous environment for the hydroxide nucleophile. Performing the addition at 0°C minimizes the risk of base-catalyzed racemization at the C2 position.
-
Self-Validation: 1 H-NMR will confirm the complete disappearance of the sharp methyl ester singlet at ~3.7 ppm (3H). LC-MS will show a mass shift of -14 Da from the ester precursor.
Step-by-step synthetic workflow for dual-functionalization of the piperazine scaffold.
Applications in Advanced Drug Discovery
The strategic deployment of Methyl 4-Fmoc-piperazine-2-carboxylate extends far beyond basic peptide synthesis:
-
Structural Peptidomimetics: Protein-protein interactions (PPIs) are notoriously difficult to drug using traditional small molecules. Piperazine-2-carboxylate derivatives are utilized to create rigidified scaffolds that perfectly mimic the spatial orientation of α-helix or β-turn motifs, allowing them to competitively inhibit PPIs with high affinity[1].
-
Antiviral Protease Inhibitors: Trisubstituted piperazine derivatives synthesized from this core scaffold have been successfully deployed as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The piperazine ring allows for multi-site binding, occupying multiple subpockets of the protease active site simultaneously[3].
-
High-Throughput DNA-Encoded Libraries (DELs): Because the orthogonal deprotection conditions (piperidine for Fmoc, LiOH for the ester) are relatively mild and DNA-compatible, this scaffold is frequently used in split-and-pool combinatorial synthesis to generate massive libraries of billions of peptidomimetic compounds for rapid target screening[4].
Sources
Solubility Profile and Solvation Mechanics of Methyl 4-Fmoc-piperazine-2-carboxylate in Organic Solvents
Executive Summary
Methyl 4-Fmoc-piperazine-2-carboxylate (CAS: 647004-81-7) is a highly versatile, orthogonally protected building block extensively utilized in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry. The strategic presence of the fluorenylmethoxycarbonyl (Fmoc) group, a piperazine core, and a methyl ester creates a complex amphiphilic character that is heavily skewed toward lipophilicity. Understanding its precise solubility profile is not merely a matter of material handling; it dictates reaction kinetics, coupling efficiency, and the suppression of side reactions (such as diketopiperazine formation) during automated synthesis. This guide provides a mechanistic breakdown of its solvation behavior and field-proven protocols for its application.
Structural Mechanistic Analysis
The solubility behavior of Methyl 4-Fmoc-piperazine-2-carboxylate is governed by the interplay of three distinct structural domains:
-
The Fmoc Group: The bulky, planar fluorenyl ring system imparts significant hydrophobicity and drives strong π−π stacking interactions. This renders the compound virtually insoluble in water and highly non-polar aliphatic solvents (e.g., hexane) due to the energetic penalty of cavity formation in the solvent network[1].
-
The Piperazine Core: While piperazine itself is a basic, water-soluble heterocycle, the Fmoc protection and the adjacent ester significantly reduce its hydrogen-bond donating capacity, shifting its profile toward organic solubility[2].
-
The Methyl Ester: The C2-carboxylate methyl ester acts as a strong hydrogen-bond acceptor and introduces a permanent dipole. This domain is the primary reason the compound exhibits exceptional solubility in polar aprotic solvents, which can stabilize the dipole without requiring hydrogen bond donation.
Comprehensive Solubility Profile
The table below synthesizes the solubility characteristics across common laboratory solvents, correlating dielectric constants ( ϵ ) with empirical solubility classes and their mechanistic rationale.
| Solvent | Dielectric Constant ( ϵ ) | Solubility Class | Mechanistic Rationale & Synthetic Application |
| DMF / NMP | 36.7 / 32.2 | Excellent (>100 mg/mL) | Strong dipole-dipole interactions stabilize the ester and Fmoc domains. Standard for SPPS coupling[3]. |
| DMSO | 46.7 | Excellent (>100 mg/mL) | High polarity disrupts intermolecular π−π stacking. Ideal for stock solutions in biological assays[1]. |
| Dichloromethane (DCM) | 8.9 | Good (~50 mg/mL) | Favorable van der Waals interactions with the fluorenyl system. Primary solvent for liquid-liquid extraction[1]. |
| Ethyl Acetate (EtOAc) | 6.0 | Moderate (~20 mg/mL) | Ester-ester dipole alignment. Used as the mobile phase in normal-phase chromatography and recrystallization. |
| Methanol (MeOH) | 32.7 | Sparingly Soluble | Polar protic nature poorly solvates the bulky hydrophobic Fmoc group at room temperature. Soluble upon heating. |
| Hexane / Heptane | 1.9 | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the compound. Used as an anti-solvent for precipitation[1]. |
| Water | 80.1 | Insoluble | Complete hydrophobic exclusion driven by the fluorenyl moiety[1]. |
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following workflows are designed with self-validating checkpoints to ensure scientific integrity.
Protocol A: Liquid-Liquid Extraction (LLE) for Crude Purification
Objective: Isolate Methyl 4-Fmoc-piperazine-2-carboxylate from water-soluble reaction byproducts (e.g., inorganic salts, coupling reagent residues).
-
Dissolution: Dissolve the crude reaction mixture in a biphasic system of DCM (10 volumes) and Distilled Water (10 volumes).
-
Causality: DCM is selected over EtOAc because its higher density allows the organic layer to sit at the bottom, facilitating easier sequential extractions, and it exhibits superior solvation for the Fmoc-piperazine derivative[1].
-
-
Phase Separation: Agitate vigorously and allow the layers to separate.
-
Validation Check: The lower DCM layer should be optically clear. Emulsions indicate incomplete phase separation; resolve by adding brine to the aqueous layer to increase ionic strength.
-
-
Washing: Wash the organic layer with 5% aqueous NaHCO3 (to remove acidic impurities) followed by brine (to remove residual water).
-
Drying & Concentration: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the purified lipophilic product.
Protocol B: Loading and Fmoc-Deprotection in SPPS
Objective: Incorporate the building block onto a solid support while suppressing diketopiperazine (DKP) formation.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DCM for 30 minutes, then wash thoroughly with DMF.
-
Causality: DCM maximizes the swelling of the polystyrene matrix, while DMF prepares the microenvironment for the polar coupling reagents.
-
-
Coupling: Dissolve Methyl 4-Fmoc-piperazine-2-carboxylate (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in anhydrous DMF. Add to the resin and agitate for 1 hour.
-
Validation Check: A negative Kaiser test indicates complete coupling of the amine[3].
-
-
Deprotection: Treat the resin with 5% piperazine and 2% DBU in NMP.
-
Causality: Standard 20% piperidine/DMF can lead to rapid DKP formation and insoluble dibenzofulvene adducts. Replacing piperidine with a piperazine/DBU/NMP system accelerates kinetics and prevents the precipitation of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine, ensuring smooth filtration and high-purity elongation[4].
-
Visualizations
Figure 1: Solubility-Driven Workflow for SPPS Coupling and Deprotection.
Figure 2: Solvent Polarity vs. Solvation Mechanism for Fmoc-Piperazine.
References
-
[4] Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Comprehensive NMR Characterization and Reference Protocols for Methyl 4-Fmoc-piperazine-2-carboxylate
Target Audience: Researchers, NMR Spectroscopists, and Peptidomimetic Drug Development Professionals Compound: Methyl 4-Fmoc-piperazine-2-carboxylate (CAS: 647004-81-7)
Introduction & Structural Dynamics
Methyl 4-Fmoc-piperazine-2-carboxylate is a highly versatile, orthogonally protected building block extensively utilized in solid-phase peptide synthesis (SPPS) and the development of piperazine-based peptidomimetics [1]. Structurally, it features a secondary amine at N1, a methyl ester at C2, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at N4.
From an analytical perspective, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. The Fmoc carbamate group at N4 exhibits restricted rotation around the C–N partial double bond. At room temperature (298 K), this restricted rotation results in an intermediate exchange rate between cis and trans rotamers on the NMR timescale. Consequently, the protons on the adjacent piperazine carbons (C3 and C5) often appear as severely broadened multiplets or even split signals [2]. Understanding this causality is critical; novice spectroscopists often misinterpret these broadened signals as impurities or degradation products.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step protocol is designed to eliminate ambiguity, utilizing Variable Temperature (VT) NMR and chemical exchange to confirm assignments.
Step 1: Strategic Sample Preparation
-
Solvent Selection: While Chloroform-d (CDCl₃) is the standard for routine 1D NMR, it has a low boiling point (61 °C). If rotameric broadening is anticipated, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice, as its high boiling point (189 °C) safely accommodates VT-NMR heating.
-
Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution using gentle sonication to prevent magnetic susceptibility artifacts caused by undissolved particulates.
Step 2: 1D and 2D NMR Acquisition
-
1H NMR (500 MHz): Acquire using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.
-
13C NMR (125 MHz): Acquire using proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds.
-
2D Correlation: Acquire COSY (to trace the continuous spin system from N1-H through C2, C3, C5, and C6) and HSQC (to map protons to their directly attached carbons).
Step 3: Resolving Rotamers via VT-NMR (Causality in Action)
If the C3 and C5 protons exhibit severe broadening at 298 K:
-
Increase the probe temperature to 340 K (only if using DMSO-d₆ or another high-boiling solvent).
-
Allow 10 minutes for thermal equilibration.
-
Re-acquire the 1H spectrum. The thermal energy will overcome the rotational barrier of the N4-carbamate bond, causing the rotameric signals to coalesce into sharp, easily integrable peaks.
Step 4: Self-Validation via D₂O Exchange
To definitively assign the N1-H secondary amine proton (typically a broad singlet around δ 2.15 ppm in CDCl₃):
-
Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.
-
Shake vigorously for 30 seconds.
-
Re-acquire the 1H spectrum. The disappearance of the peak at δ 2.15 ppm validates its assignment as an exchangeable heteroatom proton, confirming the N1 position is free and unmodified.
Structural Elucidation Workflow
The following diagram illustrates the logical flow of our self-validating NMR characterization process.
Workflow for the NMR characterization of Fmoc-protected piperazine derivatives.
Reference NMR Spectral Data
The following tables summarize the expected quantitative chemical shifts for Methyl 4-Fmoc-piperazine-2-carboxylate. These values are synthesized from established literature on the piperazine-2-carboxylate core [3] and standard Fmoc-protected cyclic amines [1].
Table 1: ¹H NMR Assignments (CDCl₃, 500 MHz, 298 K)
Internal Consistency Check: The integration of the methoxy singlet (3H) serves as an internal calibration standard. The Fmoc aromatic region must integrate to exactly 8H relative to the 3H of the ester.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality Notes |
| Fmoc Ar-H | 7.76 | d (J = 7.5 Hz) | 2H | Aromatic protons (C4, C5 of fluorene). |
| Fmoc Ar-H | 7.55 | d (J = 7.5 Hz) | 2H | Aromatic protons (C1, C8 of fluorene). |
| Fmoc Ar-H | 7.40 | t (J = 7.5 Hz) | 2H | Aromatic protons (C3, C6 of fluorene). |
| Fmoc Ar-H | 7.31 | t (J = 7.5 Hz) | 2H | Aromatic protons (C2, C7 of fluorene). |
| Fmoc CH₂ | 4.45 – 4.35 | m | 2H | Diastereotopic due to the chiral center at C2. |
| Fmoc CH | 4.22 | t (J = 6.5 Hz) | 1H | Fluorenyl bridgehead proton. |
| OCH₃ | 3.75 | s | 3H | Methyl ester singlet; sharp and invariant. |
| Pip H-3 | 3.80 – 3.60 | m | 2H | Adjacent to N4-Fmoc; subject to severe rotameric broadening. |
| Pip H-2 | 3.48 | dd (J = 10.0, 3.5 Hz) | 1H | Chiral center proton; split by adjacent H-3 protons. |
| Pip H-5, H-6a | 3.15 – 2.80 | m | 3H | Ring protons; complex multiplet due to overlapping signals. |
| Pip H-6b | 2.75 | m | 1H | Ring proton adjacent to N1. |
| N1-H | 2.15 | br s | 1H | Secondary amine; validates via D₂O exchange disappearance. |
Table 2: ¹³C NMR Assignments (CDCl₃, 125 MHz, 298 K)
| Position | Shift (δ, ppm) | Assignment / Causality Notes |
| C=O (Ester) | 172.4 | Highly deshielded carbonyl of the C2 methyl ester. |
| C=O (Fmoc) | 155.0 | Carbamate carbonyl; characteristic shift for N-protecting groups. |
| Fmoc Ar-C (Quat) | 143.8, 141.3 | Quaternary aromatic carbons of the fluorenyl ring. |
| Fmoc Ar-C (Tert) | 127.7, 127.1, 125.0, 120.0 | Tertiary aromatic carbons; verified via HSQC correlation. |
| Fmoc CH₂ | 67.5 | Aliphatic carbon attached to carbamate oxygen. |
| Pip C-2 | 56.8 | Chiral center carbon; deshielded by adjacent N1 and ester. |
| OCH₃ | 52.2 | Methyl ester carbon. |
| Pip C-5 | 51.5 | Ring carbon directly adjacent to N4-Fmoc. |
| Fmoc CH | 47.3 | Fluorenyl bridgehead carbon. |
| Pip C-3 | 44.2 | Ring carbon directly adjacent to N4-Fmoc. |
| Pip C-6 | 43.2 | Ring carbon adjacent to the free N1 amine. |
Conclusion
The precise NMR characterization of Methyl 4-Fmoc-piperazine-2-carboxylate requires a deep understanding of the thermodynamic behavior of carbamate protecting groups. By leveraging VT-NMR to resolve rotameric broadening and employing D₂O exchange for absolute proton assignment, researchers can establish a self-validating analytical workflow. This ensures the highest standards of scientific integrity before this critical building block is deployed in complex solid-phase peptide synthesis.
References
-
Hietanen, A., Lundell, K., Kanerva, L. T., & Liljeblad, A. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A; structural requirements for enantioselective N-acylation. ARKIVOC, 2012(5), 60-74. URL:[Link]
Mechanism of Fmoc Protection in Piperazine-Based Derivatives: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and peptide synthesis, piperazine serves as a privileged scaffold due to its favorable pharmacokinetic properties and conformational rigidity. However, the symmetric nature of this cyclic diamine presents a classic synthetic challenge: achieving selective mono-protection. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely utilized for this purpose due to its acid stability and orthogonal base-lability.
This technical guide explores the mechanistic causality behind Fmoc protection and deprotection in piperazine derivatives. It addresses the unique "Piperazine Paradox"—where the product's free secondary amine threatens the stability of its own protecting group—and provides a self-validating experimental workflow for researchers to achieve high-fidelity mono-Fmoc piperazine synthesis.
Mechanistic Principles of Fmoc Protection
The installation of the Fmoc group onto a secondary amine like piperazine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair of piperazine attacks the electrophilic carbonyl carbon of the Fmoc reagent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the leaving group, yielding the carbamate-protected amine.
Reagent Selection: Causality and Kinetic Control
A critical decision in this workflow is the choice of the Fmoc donor. While fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is highly reactive, its aggressive nature often leads to uncontrollable di-protection, even when piperazine is present in vast excess.
To establish kinetic control, researchers must use1[1]. Fmoc-OSu features an N-hydroxysuccinimide (NHS) leaving group, which is significantly milder than chloride. By adding Fmoc-OSu dropwise at low temperatures to a massive stoichiometric excess of piperazine, the reaction rate is throttled, ensuring the Fmoc reagent is entirely consumed by free piperazine before it can react with the mono-protected product[2].
Logical workflow of kinetically controlled mono-Fmoc protection of piperazine.
Mechanism of Fmoc Deprotection (E1cB)
Unlike acid-labile groups (e.g., Boc), 3[3].
-
Proton Abstraction : A secondary amine base (traditionally piperidine) abstracts the highly acidic β -hydrogen at the C9 position of the fluorene ring. The resulting carbanion is heavily stabilized by the aromaticity of the adjacent benzene rings[4].
-
β -Elimination : The carbanion rapidly collapses, breaking the C-O bond to release carbon dioxide ( CO2 ), the free piperazine derivative, and a highly reactive byproduct: dibenzofulvene (DBF) [3].
-
Scavenging : DBF is a potent electrophile. If left unmanaged, it will undergo a Michael addition with the newly liberated piperazine, irreversibly alkylating it. To prevent this, the deprotection cocktail must contain an excess of secondary amine to act as a "scavenger," trapping DBF as a stable fulvene-amine adduct[5].
Base-catalyzed E1cB elimination mechanism for Fmoc cleavage and DBF scavenging.
The Piperazine Paradox: Stability and Self-Cleavage
Mono-Fmoc piperazine presents a unique mechanistic paradox. Because it contains a free secondary amine (pKa ~9.8), the molecule itself can act as the base required to trigger the E1cB elimination of its own Fmoc group, leading to slow, autocatalytic degradation during storage. To circumvent this, mono-Fmoc piperazine must be isolated and stored as a hydrochloride (HCl) salt. Protonating the free amine eliminates its basicity and nucleophilicity, ensuring long-term shelf stability.
Quantitative Data: Deprotection Kinetics & Reagents
While 20% piperidine in DMF is the gold standard for Fmoc removal, piperidine is a controlled substance and can induce aspartimide side-reactions in sensitive peptide sequences[6]. The table below summarizes alternative deprotection cocktails and their kinetic efficiencies.
Table 1: Comparative Kinetics and Efficiency of Fmoc Deprotection Cocktails
| Deprotection Reagent / Cocktail | Base Strength (pKa) | Cleavage Time (RT) | DBF Scavenging Efficiency | Side Reaction Risk (Aspartimide) |
|---|---|---|---|---|
| 20% Piperidine in DMF | ~11.1 | 10–20 min | High | Moderate |
| 10% Piperazine + 10% EtOH in NMP | ~9.8 | 30–40 min (or 40°C) | Moderate | Low |
| 5% Piperazine / 1% DBU / 1% FA in DMF | DBU: ~13.5 | 3–5 min | High | Very Low |
| 60% Diethylamine in DMF | ~10.5 | 180 min | Low | Low |
(Data adapted from comparative studies on Fmoc lability and 5[5])
Self-Validating Experimental Protocol: Selective Mono-Fmoc Protection
This protocol utilizes a massive stoichiometric imbalance and a pH-driven purification strategy to ensure the isolation of pure mono-Fmoc piperazine without the need for complex chromatography.
Step 1: Kinetically Controlled Reaction
-
Dissolve piperazine (5.0 equivalents) in a 1:1 mixture of 1,4-Dioxane and deionized water. Cool the reaction flask to 0°C using an ice bath. (Causality: The biphasic-compatible solvent ensures piperazine remains soluble, while the low temperature suppresses the reaction rate to favor mono-substitution).
-
Dissolve Fmoc-OSu (1.0 equivalent) in a minimal volume of 1,4-Dioxane.
-
Add the Fmoc-OSu solution dropwise to the vigorously stirring piperazine solution over a period of 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation Check : Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. Mono-Fmoc piperazine will stain purple/red (indicating a secondary amine), whereas di-Fmoc piperazine will not stain.
Step 2: pH-Driven Isolation (Self-Validating Workup)
The success of this protocol relies on the distinct pKa differences between unreacted piperazine, mono-Fmoc piperazine, and di-Fmoc piperazine.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-Dioxane.
-
Dilute the remaining aqueous layer with water and adjust the pH to 3.0 using 1M HCl.
-
Wash the aqueous layer with Ethyl Acetate (EtOAc) three times. (Causality: At pH 3, both unreacted piperazine and mono-Fmoc piperazine are protonated and highly water-soluble. The neutral di-Fmoc piperazine byproduct partitions into the EtOAc layer and is discarded).
-
Adjust the pH of the retained aqueous layer to 9.5 using 1M NaOH.
-
Extract the aqueous layer with Dichloromethane (DCM) three times. (Causality: At pH 9.5, mono-Fmoc piperazine is deprotonated and becomes lipophilic, partitioning into the DCM. The vast excess of unreacted piperazine remains highly water-soluble and stays in the aqueous layer).
-
Combine the DCM layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum to yield pure mono-Fmoc piperazine.
-
Stabilization : Immediately dissolve the product in dry ether and bubble HCl gas (or add ethereal HCl) to precipitate the mono-Fmoc piperazine hydrochloride salt, preventing autocatalytic E1cB degradation.
References
- Source: peptidechemistry.
- Source: benchchem.
- Source: wikipedia.
- Source: scielo.
- Source: nih.
- Source: benchchem.
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathways for Fmoc-Piperazine-2-Carboxylic Acid Esters: A Technical Guide for Peptidomimetic and Combinatorial Chemistry
Executive Summary
Fmoc-piperazine-2-carboxylic acid (Fmoc-PCA) esters are highly versatile, conformationally constrained scaffolds widely utilized in solid-phase peptide synthesis (SPPS), combinatorial chemistry, and the development of peptidomimetics. The incorporation of a piperazine core into peptide backbones induces specific secondary structures (such as β -turns) and enhances metabolic stability and aqueous solubility.
This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative metrics for synthesizing Fmoc-PCA active esters and their 5-oxo derivatives. By prioritizing thermodynamic control and orthogonal protection strategies, these workflows ensure high enantiomeric purity and synthetic fidelity.
Mechanistic Rationale for Regioselective Protection
The piperazine-2-carboxylic acid core presents a unique synthetic challenge due to its three reactive sites: the N1 secondary amine, the N4 secondary amine, and the C2 carboxyl group.
Kinetics vs. Thermodynamics: The N1 amine is sterically hindered by the adjacent carboxyl group and exhibits a lower nucleophilicity compared to the N4 amine. While this kinetic difference allows for some degree of selective N4 functionalization, relying purely on kinetics often leads to complex mixtures of mono- and bis-protected species.
The Copper(II) Chelation Strategy: To achieve absolute regiocontrol, thermodynamic control via Copper(II) chelation is the gold standard . The Cu(II) ion forms a highly stable, bidentate coordination complex with the N1 amine and the C2 carboxylate. This thermodynamically driven complexation effectively "masks" N1 and the carboxyl group, leaving the N4 amine fully exposed for electrophilic attack by Fmoc-OSu.
Workflow 1: Synthesis of Orthogonally Protected PCA Active Esters (SPPS Ready)
For solid-phase combinatorial libraries, the carboxylic acid is typically converted to a pentafluorophenyl (Pfp) ester. Causality of Ester Choice: Pfp esters are highly reactive towards amines but resist spontaneous hydrolysis, making them stable enough for isolation and long-term storage. They provide excellent kinetics for amide bond formation in SPPS without requiring in situ activation reagents (e.g., HBTU/DIEA) for every coupling cycle, thereby minimizing epimerization risks .
Step-by-Step Methodology: 1-Boc-4-Fmoc-PCA Pfp Ester
-
Cu(II) Complexation (Self-Validating Step): Dissolve (S)-piperazine-2-carboxylic acid dihydrochloride in distilled water. Add basic copper carbonate ( CuCO3⋅Cu(OH)2 ) and reflux for 2 hours. The solution transitions to a deep blue color—a visual, self-validating indicator of successful Cu(II) coordination at the N1 and carboxylate sites. Filter the hot solution to remove unreacted copper.
-
N4-Fmoc Protection: Cool the deep blue filtrate to 0°C. Add sodium bicarbonate ( NaHCO3 ) to maintain basicity, followed by the dropwise addition of Fmoc-OSu dissolved in dioxane. Stir for 4 hours. The uncoordinated N4 position is selectively protected.
-
Decomplexation: Add ethylenediaminetetraacetic acid (EDTA) disodium salt to the reaction mixture. EDTA thermodynamically outcompetes the piperazine derivative for Cu(II), sequestering the metal. The color shift from deep blue to pale blue/colorless indicates successful decomplexation.
-
N1-Boc Protection: Adjust the pH of the aqueous solution to 9.5 using 10% NaOH. Add di-tert-butyl dicarbonate ( Boc2O ) and stir overnight at room temperature. Acidify the mixture to pH 2.0 with concentrated HCl. The sudden precipitation of 1-Boc-4-Fmoc-piperazine-2-carboxylic acid validates the completion of the orthogonal protection. Extract with ethyl acetate, dry over MgSO4 , and concentrate.
-
Active Esterification: Dissolve the orthogonally protected PCA in dichloromethane (DCM). Add pentafluorophenol (Pfp-OH) and N,N'-diisopropylcarbodiimide (DIC). Stir at room temperature for 3 hours. Filter the precipitated diisopropylurea (DIU) and concentrate the filtrate. Recrystallize to yield the target Pfp ester.
Workflow for orthogonal protection and active esterification of piperazine-2-carboxylic acid.
Workflow 2: De Novo Synthesis of Conformationally Constrained 5-Oxo-PCA Methyl Esters
5-Oxo-piperazine-2-carboxylic acid derivatives are rigidified scaffolds utilized to induce specific turn structures in peptidomimetics . Synthesizing these from scratch allows for the precise installation of stereocenters.
Step-by-Step Methodology: (S)-N-Fmoc-5-oxo-PCA Methyl Ester
-
Catalytic Hydrogenation and Spontaneous Cyclization: Dissolve the azide intermediate (synthesized from L-serine and ethyl glyoxylate) in methanol. Add 10% Pd/C catalyst (0.1 equiv). Stir the mixture under a hydrogen atmosphere (1 atm) overnight at room temperature. Causality: The reduction of the azide reveals a highly nucleophilic primary amine that triggers a spontaneous, thermodynamically driven intramolecular cyclization (lactamization) with the adjacent ester. This self-validating cascade reaction yields methyl 5-oxo-piperazinone-2-carboxylate in quantitative yield (99%) without requiring coupling reagents. Filter through a pad of Celite and evaporate the solvent.
-
N-Fmoc Protection: Dissolve the resulting piperazinone in a 2:1 water:dioxane mixture. Add NaHCO3 (2.0 equiv) and cool to 0°C. Add a solution of Fmoc-Cl (1.0 equiv) in dioxane dropwise over 15 minutes. Remove the ice bath and stir for 2.5 hours at room temperature. Partition the mixture between ethyl acetate and water. Wash the organic phase with 1.0 M HCl and brine, dry over Na2SO4 , and concentrate. Crystallize from methanol/diethyl ether to obtain pure (S)-N-Fmoc-5-oxo-piperazine-2-carboxylic acid methyl ester .
De novo synthesis cascade for conformationally constrained 5-oxo-PCA methyl esters.
Chiral Resolution for Scalable Synthesis
When starting from low-cost racemic piperazine-2-carboxamide, enzymatic resolution is the preferred industrial method. Utilizing hydrolases (e.g., Flavourzyme 1000 L) at pH 7.5 selectively hydrolyzes the (S)-enantiomer. The reaction mixture is then acidified with concentrated HCl, causing the (S)-piperazine-2-carboxylic acid to precipitate as a dihydrochloride salt. This phase separation acts as a self-validating purification step, yielding >98% enantiomeric excess (ee) .
Quantitative Reaction Metrics
The table below summarizes the expected yields, enantiomeric excesses, and optimal conditions for the key transformations discussed in this guide.
| Substrate / Intermediate | Transformation | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Conditions |
| Racemic PCA Amide | Enzymatic Resolution | 45 | >98 | 24 | Flavourzyme, pH 7.5, 30°C |
| (S)-PCA | Cu-mediated N4-Fmoc Protection | 82 | N/A | 4 | Fmoc-OSu, NaHCO3 , 0°C to RT |
| N4-Fmoc-PCA | N1-Boc Protection | 89 | >98 | 12 | Boc2O , NaOH, pH 9.5 |
| Azide Intermediate | Hydrogenation / Cyclization | 99 | N/A | 12 | H2 (1 atm), Pd/C, MeOH, RT |
| Methyl 5-oxo-PCA | Fmoc Protection | ~88 | >99 | 2.5 | Fmoc-Cl, NaHCO3 , Dioxane/ H2O |
Conclusion
The synthesis of Fmoc-piperazine-2-carboxylic acid esters requires a rigorous understanding of the steric and electronic environments of the piperazine ring. By employing thermodynamically driven strategies—such as Cu(II) chelation for regioselective protection and cascade lactamization for 5-oxo derivatives—chemists can achieve high-yielding, self-validating workflows. These optimized pathways ensure the reliable generation of high-purity building blocks essential for advancing peptidomimetic drug discovery.
References
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity. URL:[Link]
-
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. URL:[Link]
- Process for the preparation of a chiral piperazine-2-carboxylic acid (WO2021219523A1).Google Patents.
Stereochemical Profiling and Chiral Resolution of Methyl 4-Fmoc-piperazine-2-carboxylate: A Technical Guide for Drug Development
Executive Summary: The Strategic Role of the Piperazine-2-Carboxylate Scaffold
In modern drug discovery, the transition from flat, sp2 -hybridized molecules to complex, sp3 -rich 3D architectures is paramount for improving target specificity and reducing off-target toxicity. Methyl 4-Fmoc-piperazine-2-carboxylate is a privileged, conformationally constrained peptidomimetic building block.
The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) group at the N4 position, a free secondary amine at N1, and a methyl ester at the C2 chiral center provides an exceptionally versatile orthogonal reactivity profile. However, the pharmacological utility of this scaffold—whether deployed in NMDA receptor antagonists or HIV protease inhibitors—is entirely dependent on its enantiomeric purity. This whitepaper details the stereochemical dynamics, biocatalytic resolution, and analytical validation of its (R) and (S) enantiomers.
Fig 1. Orthogonal reactivity profile of Methyl 4-Fmoc-piperazine-2-carboxylate functional groups.
Stereochemistry and Conformational Causality
The piperazine ring predominantly exists in a rigid chair conformation. The absolute configuration at the C2 carbon—either (R) or (S)—dictates whether the methyl ester group occupies an axial or equatorial position relative to the ring's 3D vector.
Mechanistic Insight: To minimize 1,3-diaxial steric clashes with the protons at C4 and C6, the bulky C2 methyl ester strongly favors the equatorial position. Consequently, the (R) and (S) configurations do not merely flip the ester group; they invert the entire spatial trajectory of the N1 and N4 functional vectors. This inversion is the root cause of differential binding affinities in biological targets.
Quantitative Stereochemical Impact
| Feature | (R)-Methyl 4-Fmoc-piperazine-2-carboxylate | (S)-Methyl 4-Fmoc-piperazine-2-carboxylate | Mechanistic & Analytical Impact |
| C2 Spatial Vector | Projects pharmacophore in the (+)-direction | Projects pharmacophore in the (-)-direction | Dictates receptor binding affinity and beta-turn mimicry capability. |
| Enzymatic Affinity | Sterically hindered in CAL-A active site | Readily accommodated in CAL-A active site | Enables biocatalytic kinetic resolution. |
| HPLC Elution Order | Typically elutes second on amylose CSPs | Typically elutes first on amylose CSPs | Allows for definitive ee% quantification via peak area integration. |
Enzymatic Kinetic Resolution (EKR) Workflow
While asymmetric synthesis of piperazine-2-carboxylic acids is possible, it often requires expensive chiral auxiliaries. A highly scalable, field-proven alternative is the Enzymatic Kinetic Resolution (EKR) of the racemic ester using biocatalysts such as Candida antarctica lipase A (CAL-A) or Alcalase (1).
The Causality of EKR: The chiral binding pocket of these enzymes stereoselectively accommodates the (S)-enantiomer, drastically lowering the transition state energy for ester hydrolysis. The (R)-enantiomer remains sterically excluded and unreacted. Because the N1 secondary amine has a pKa of ~8.0 (lowered from 9.8 due to the electron-withdrawing C2 ester), conducting the reaction at pH 7.5 ensures partial protonation, significantly enhancing the aqueous solubility of the substrate without denaturing the enzyme.
Fig 2. Enzymatic kinetic resolution workflow for racemic piperazine-2-carboxylate derivatives.
Protocol 1: Step-by-Step EKR and Isolation
This protocol is a self-validating system: stoichiometric consumption of the NaOH titrant provides a real-time, quantitative readout of conversion.
-
Substrate Solubilization: Dissolve 100 mmol of racemic Methyl 4-Fmoc-piperazine-2-carboxylate in 10% DMSO/90% Phosphate Buffer (100 mM, pH 7.5). Rationale: DMSO prevents substrate precipitation while maintaining enzyme tertiary structure.
-
Biocatalysis & pH Stat Control: Add CAL-A (10 mg/mmol substrate). Maintain the reaction strictly at 25°C. As the (S)-ester hydrolyzes, it releases the (S)-carboxylic acid, dropping the pH. Use an automated pH-stat to titrate 0.5 M NaOH, maintaining pH 7.5.
-
Reaction Termination: Halt the reaction when exactly 50 mmol of NaOH has been consumed (indicating ~50% conversion, the theoretical maximum for a racemate).
-
Phase Separation: Adjust the pH to 8.5 using dilute NaHCO3 . Extract three times with Ethyl Acetate (EtOAc).
-
Organic Phase: Contains the unreacted, highly lipophilic (R)-Methyl 4-Fmoc-piperazine-2-carboxylate .
-
Aqueous Phase: Contains the water-soluble sodium salt of (S)-4-Fmoc-piperazine-2-carboxylic acid .
-
-
Isolation of the (S)-Acid: Acidify the aqueous phase to pH 3.0 using 1M HCl to fully protonate the carboxylic acid, rendering it lipophilic. Extract with Dichloromethane (DCM), dry over Na2SO4 , and concentrate under vacuum.
Analytical Validation: Chiral HPLC Methodology
To validate the success of the EKR, precise quantification of the Enantiomeric Excess (ee%) is mandatory. Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for this class of molecules (2).
Mechanistic Rationale: Separation occurs via transient diastereomeric complexation between the enantiomers and the chiral cavities of the immobilized cellulose backbone. The Fmoc group is not just a protecting group here; its fluorenyl ring provides critical π−π stacking interactions with the CSP, drastically improving peak resolution ( Rs ) compared to unprotected piperazines.
Protocol 2: Chiral HPLC Validation
Self-Validation Step: Always inject a sample of the unreacted racemate first to prove baseline separation ( Rs>1.5 ) and establish exact retention times before analyzing the resolved fractions.
| Parameter | Optimized Value | Causality / Rationale |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Immobilized cellulose backbone provides highly specific chiral recognition cavities. |
| Mobile Phase | Hexane / Isopropanol (80:20 v/v) | Non-polar bulk solvent with protic modifier ensures optimal transient hydrogen bonding. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Suppresses N1 amine ionization, preventing peak tailing and ensuring baseline resolution. |
| Flow Rate | 1.0 mL/min | Balances theoretical plate generation (resolution) with acceptable analytical run times. |
| Detection | UV at 254 nm and 280 nm | Targets the strong π→π∗ transition of the fluorenyl (Fmoc) ring for maximum sensitivity. |
Execution:
-
Dissolve 1 mg of the isolated compound in 1 mL of the mobile phase.
-
Inject 10 µL onto the equilibrated column.
-
Integrate the area under the curve (AUC) for both peaks. Calculate ee% using the formula:
ee%=AUCR+AUCS∣AUCR−AUCS∣×100 -
A successful EKR protocol should yield an ee% of >98% for both the isolated (R)-ester and the (S)-acid.
References
- Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkivoc.
- Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase. Enantiomer.
- Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. ACS Organic Process Research & Development.
- High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column.
Sources
Standard protocol for Fmoc deprotection of Methyl 4-Fmoc-piperazine-2-carboxylate
Application Note: Standard Protocol for Solution-Phase Fmoc Deprotection of Methyl 4-Fmoc-piperazine-2-carboxylate
Executive Summary
Methyl 4-Fmoc-piperazine-2-carboxylate is a highly versatile building block in drug discovery, featuring a privileged piperazine scaffold with orthogonal protection. While 9-fluorenylmethoxycarbonyl (Fmoc) deprotection is routinely performed on solid supports, executing this cleavage in the solution phase requires strategic foresight regarding byproduct scavenging and product isolation. This guide provides a self-validating, field-proven protocol for the solution-phase Fmoc deprotection of this specific secondary amine, synthesizing fundamental mechanistic principles with practical chromatographic solutions.
Mechanistic Principles of Fmoc Cleavage
The removal of the Fmoc group is driven by a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[1]. A secondary amine, typically piperidine, abstracts the acidic proton at the C9 position of the fluorene ring. The resulting carbanion undergoes β-elimination, releasing carbon dioxide, the free amine (methyl piperazine-2-carboxylate), and a highly reactive dibenzofulvene (DBF) intermediate[2].
If left unmanaged, DBF can polymerize or irreversibly alkylate the newly liberated amine. To prevent this, excess piperidine acts in a dual capacity as both the base and a nucleophilic scavenger, trapping DBF via a Michael addition to form a stable DBF-piperidine adduct[1].
Fig 1. Base-catalyzed E1cB mechanism of Fmoc deprotection and DBF scavenging.
Strategic Considerations for the Piperazine Core
In Solid-Phase Peptide Synthesis (SPPS), the DBF-piperidine adduct is simply washed away from the resin[3]. In solution-phase synthesis, however, separating the adduct from the product is the primary challenge[2].
The Aqueous Extraction Fallacy: Advanced solution-phase protocols often recommend using tris(2-aminoethyl)amine (TAEA) instead of piperidine. TAEA forms a highly polar DBF-TAEA adduct that can be removed via acidic aqueous extraction[4]. However, for Methyl 4-Fmoc-piperazine-2-carboxylate, this approach is fundamentally flawed. The deprotected product (methyl piperazine-2-carboxylate) is a highly polar, water-soluble diamine. Attempting an aqueous extraction will cause the product to partition into the aqueous phase alongside the scavenger, resulting in catastrophic yield loss.
The Solution: The most scientifically sound approach for this specific molecule is standard piperidine deprotection in Dichloromethane (DCM), followed by normal-phase silica gel chromatography. DCM is preferred over N,N-Dimethylformamide (DMF) because it is significantly easier to evaporate in vacuo prior to column loading[5].
Quantitative Data: Reagent Selection
| Deprotection Reagent | Concentration | Solvent | Typical Time | DBF Scavenger | Byproduct Removal Strategy | Suitability for this Target |
| Piperidine | 20% (v/v) | DCM | 30 - 60 min | Piperidine | Silica Gel Chromatography | Optimal (Robust separation) |
| TAEA | 50 equiv. | DCM | 30 min | TAEA | Aqueous Acidic Extraction | Poor (Product lost to aqueous phase) |
| Diethylamine | 20% (v/v) | DCM | 2 - 4 hours | Diethylamine | Evaporation / Chromatography | Moderate (Slower reaction kinetics)[5] |
| DBU | 2% (v/v) | DMF | 5 - 10 min | None | Requires thiol additive | Poor (Risk of ester hydrolysis)[6] |
Step-by-Step Methodology: Standard Piperidine Protocol
Self-Validating System: This protocol incorporates co-evaporation to verify the removal of volatile bases and utilizes specific TLC stains to confirm the presence of the secondary amine.
Materials Required:
-
Methyl 4-Fmoc-piperazine-2-carboxylate (Starting Material)
-
Piperidine (Reagent Grade)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
Methanol (MeOH) and Ammonium Hydroxide (NH₄OH, 28% aqueous) for chromatography
Workflow:
Fig 2. Experimental workflow for solution-phase Fmoc deprotection and purification.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-Fmoc-piperazine-2-carboxylate in anhydrous DCM to achieve a concentration of 0.1 M.
-
Initiation: Add piperidine to the stirring solution to reach a final concentration of 20% (v/v). Seal the flask with a rubber septum and maintain under a nitrogen atmosphere.
-
Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress via TLC (eluent: 9:1 DCM/MeOH) or LC-MS. The starting material is UV-active. The product (free amine) will remain near the baseline in standard eluents and will stain intensely purple/blue with Ninhydrin. Complete consumption typically occurs within 30–60 minutes.
-
Concentration & Co-evaporation: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator. To ensure complete removal of residual piperidine (which can severely interfere with chromatography), add 10 mL of toluene to the crude residue and evaporate in vacuo. Repeat this co-evaporation step three times.
-
Purification: Load the crude, viscous residue onto a silica gel column.
-
Eluent Strategy: Because the product is a highly polar diamine, standard DCM/MeOH will cause severe peak tailing. Use a solvent system of DCM/MeOH containing 1% aqueous NH₄OH (e.g., gradient from 95:5:1 to 85:15:1 DCM/MeOH/NH₄OH).
-
The lipophilic DBF-piperidine adduct will elute first (near the solvent front). The polar methyl piperazine-2-carboxylate will elute later.
-
-
Isolation: Pool the fractions containing the pure product (verified by Ninhydrin stain) and concentrate in vacuo to yield the target free amine.
Troubleshooting & Causality
-
Incomplete Deprotection: If LC-MS shows remaining starting material after 2 hours, the piperidine may have degraded or absorbed ambient CO₂ (forming piperidinium carbamate). Always use fresh, reagent-grade piperidine.
-
Ester Hydrolysis: The C2-methyl ester is generally stable to piperidine. However, if water is introduced into the system, base-catalyzed ester hydrolysis can occur, yielding the carboxylic acid[6]. Maintaining anhydrous conditions during steps 1 and 2 is critical.
-
Product Loss on Column: Secondary amines bind strongly to the acidic silanol groups on standard silica gel. Failing to add 1% NH₄OH or 1% Triethylamine (TEA) to the mobile phase will result in irreversible adsorption of the product to the column.
References
-
[3] Fast Fmoc Deprotection-Coupling Procedure | Source: Peptide.com | 3
-
[1] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Source: NIH/PMC | 1
-
[4] Methods for Removing the Fmoc Group | Source: Renyi.hu | 4
-
[6] Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries | Source: ACS Combinatorial Science | 6
-
[2] Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection in Solution | Source: BenchChem | 2
-
[5] Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase | Source: Scholaris.ca | 5
Sources
Application Note: Strategic Incorporation of Methyl 4-Fmoc-piperazine-2-carboxylate in Solid-Phase Peptidomimetic Synthesis
Executive Summary & Strategic Rationale
The piperazine-2-carboxylic acid (PCA) scaffold is a privileged structural motif in modern drug discovery, widely utilized to induce specific conformational constraints—such as β -turns and γ -turns—within peptidomimetics[1]. Incorporating this rigid heterocycle enhances proteolytic stability and modulates the physicochemical properties of peptide-based therapeutics[2].
Methyl 4-Fmoc-piperazine-2-carboxylate is a highly specialized, bifunctional building block designed for advanced Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc-amino acids, this derivative features a free secondary amine at the N1 position, an Fmoc-protected secondary amine at the N4 position, and a methyl ester at the C2 position. This unique orthogonal protection strategy allows researchers to anchor the scaffold to a solid support via the N1 amine, derivatize the C2 position to create C-terminally modified analogs, and subsequently elongate the main peptide chain from the N4 position[3].
Mechanistic Insights: The Chemistry of the Scaffold
To successfully utilize this building block, researchers must understand the causality behind the synthetic choices:
-
Why a Methyl Ester? The N1 position of piperazine is a sterically hindered secondary amine. If the C2 position were a free carboxylic acid during initial resin loading, the molecule would be prone to premature self-condensation or diketopiperazine (DKP) formation. The C2-methyl ester acts as a temporary shield, ensuring that only the N1 amine reacts with the electrophilic resin[4].
-
Anhydrous Saponification: Once anchored to an acid-labile resin (e.g., 2-Chlorotrityl Chloride), the methyl ester must be hydrolyzed to allow for C-terminal derivatization. Using standard aqueous Lithium Hydroxide (LiOH) is problematic because water collapses the swelling of polystyrene resins, leading to incomplete reactions. Furthermore, harsh basic conditions can cause premature cleavage. Therefore, anhydrous Potassium Trimethylsilanolate (TMS-OK) is utilized as a highly nucleophilic, organic-soluble hydroxide equivalent.
-
Orthogonal Chain Elongation: Following C2 derivatization, the N4-Fmoc group is removed using piperidine. Because N4 is a secondary amine, standard primary amine assays (like the Kaiser test) will yield false negatives. The Chloranil test must be used to validate deprotection and subsequent coupling steps.
Quantitative Data Summary
The following parameters represent optimized baseline conditions for incorporating Methyl 4-Fmoc-piperazine-2-carboxylate into a peptidomimetic workflow.
| Parameter | Recommended Value | Expert Rationale & Causality |
| Resin Choice | 2-Chlorotrityl Chloride (2-CTC) | The bulky trityl group prevents DKP formation during subsequent Fmoc deprotections; allows highly mild cleavage[2]. |
| Resin Loading | 0.4 – 0.6 mmol/g | Lower substitution minimizes steric crowding, which is critical when anchoring bulky secondary amines. |
| Saponification Reagent | 0.5 M TMS-OK in THF | Anhydrous conditions maintain optimal polystyrene resin swelling, ensuring quantitative ester hydrolysis. |
| Coupling Reagents | HATU / HOAt / DIPEA | Superior activation efficiency required for coupling to the sterically hindered N4 secondary amine. |
| Monitoring Assay | Chloranil Test | The Kaiser test is ineffective for secondary amines. Chloranil provides reliable colorimetric feedback for the N4 position. |
Workflow Visualization
Workflow for incorporating Methyl 4-Fmoc-piperazine-2-carboxylate into SPPS via 2-CTC resin.
Detailed Experimental Protocols
The following protocols constitute a self-validating system designed to prevent sequential error propagation during the synthesis of complex peptidomimetics.
Protocol 1: Immobilization onto 2-CTC Resin
Anchoring the N1 secondary amine to the solid support.
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted SPPS syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.
-
Loading: Dissolve 0.6 mmol of Methyl 4-Fmoc-piperazine-2-carboxylate (sub-stoichiometric to achieve ~0.5 mmol/g loading) in 5 mL of dry DCM. Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).
-
Coupling: Draw the solution into the syringe and agitate at room temperature for 2 hours.
-
Capping: Drain the reaction mixture. To cap unreacted trityl chloride sites, add 10 mL of a DCM/MeOH/DIPEA (17:2:1 v/v/v) solution. Agitate for 30 minutes.
-
Washing: Drain and wash the resin sequentially with DCM (3 × 5 mL) and DMF (3 × 5 mL).
-
Self-Validation Check: Dry a 5 mg aliquot of resin. Perform a quantitative UV-Fmoc loading test (cleaving the Fmoc group with 20% piperidine and measuring absorbance at 301 nm) to confirm the exact substitution level before proceeding.
Protocol 2: On-Resin Anhydrous Saponification
Unmasking the C2-carboxylate without cleaving the acid-labile resin linkage.
-
Solvent Exchange: Wash the resin thoroughly with anhydrous Tetrahydrofuran (THF) (5 × 5 mL) to remove all traces of DMF, which can interfere with the saponification reagent.
-
Hydrolysis: Add 5 mL of a 0.5 M solution of Potassium Trimethylsilanolate (TMS-OK) in anhydrous THF. Agitate gently for 2 hours at room temperature.
-
Neutralization & Washing: Drain the resin. Wash with THF (3 × 5 mL). To neutralize the resulting potassium carboxylate salt, wash with 1% Acetic Acid in DMF (3 × 5 mL), followed by pure DMF (5 × 5 mL).
-
Self-Validation Check: Perform a micro-cleavage on a 5 mg resin sample using 1% TFA in DCM for 5 minutes. Filter and analyze the supernatant via LC-MS. The reaction is validated when the mass shifts by -14 Da (loss of the methyl group), confirming 100% conversion to the free C2-carboxylic acid.
Protocol 3: C2-Carboxylate Derivatization
Capping the C2 position with a custom amine (e.g., a targeting ligand or simple alkylamine).
-
Activation: To the resin, add 3.0 equivalents (relative to resin loading) of the incoming amine, 3.0 eq of HATU, and 3.0 eq of HOAt dissolved in DMF.
-
Coupling: Add 6.0 eq of DIPEA. Agitate for 2 hours at room temperature.
-
Washing: Drain and wash with DMF (5 × 5 mL).
-
Self-Validation Check: Perform a Chloranil test on a few resin beads. A negative result (colorless/yellow beads) confirms the complete consumption of the incoming amine. (Note: Do not use the Kaiser test if the incoming amine is secondary).
Protocol 4: N4-Fmoc Deprotection & Main Chain Elongation
Initiating standard C-to-N peptide synthesis from the N4 position.
-
Deprotection: Treat the resin with 20% Piperidine in DMF (1 × 5 min, then 1 × 15 min). Wash thoroughly with DMF (5 × 5 mL).
-
Self-Validation Check: Perform a Chloranil test. A positive result (dark blue/green beads) confirms the successful unmasking of the N4 secondary amine.
-
Elongation: Couple the next Fmoc-protected amino acid using standard HATU/DIPEA activation. Due to the steric hindrance of the N4 secondary amine, perform a double coupling (2 × 1 hour) to ensure >99% yield.
Protocol 5: Cleavage and Global Deprotection
-
Preparation: Wash the resin with DCM (5 × 5 mL) and dry completely under a vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Isolation: Filter the resin, collect the filtrate, and precipitate the final peptidomimetic in cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet.
Sources
- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. pubs.acs.org [pubs.acs.org]
Methyl 4-Fmoc-piperazine-2-carboxylate as a peptidomimetic building block in drug design
Application Note: Methyl 4-Fmoc-piperazine-2-carboxylate as a Conformational Constraint in Peptidomimetic Drug Design
Mechanistic Rationale: The Causality of Conformational Restriction
The transition from native peptides to viable therapeutic drugs is historically hindered by poor oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation[1]. To overcome these pharmacokinetic liabilities, drug development professionals employ peptidomimetics—molecules designed to mimic the pharmacophore of a natural peptide while utilizing a non-natural backbone[2].
The piperazine-2-carboxylic acid scaffold is a privileged structure in this domain. By embedding the nitrogen atoms within a six-membered heterocyclic ring, the ϕ and ψ dihedral angles of the peptide backbone are severely restricted. This conformational constraint forces the molecule into specific secondary structures, such as β -turns or γ -turns, which are frequently the critical recognition motifs at protein-protein interaction (PPI) interfaces[3]. Mechanistically, pre-organizing the ligand into its active conformation reduces the entropic penalty of binding, thereby dramatically increasing target affinity. Furthermore, the absence of standard linear amide bonds renders the piperazine core highly resistant to endogenous proteases[2].
Orthogonal Protection Strategy: The Role of the Methyl Ester
Methyl 4-Fmoc-piperazine-2-carboxylate (CAS 647004-81-7) is engineered for advanced solid-phase peptide synthesis (SPPS). Its structure offers three distinct, orthogonally addressable sites:
-
N1 (Secondary Amine): Unprotected and available for immediate coupling (e.g., acylation, reductive amination, or urea formation).
-
N4 (Fmoc-Protected Amine): Temporarily masked by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, allowing for controlled, regioselective elongation of the peptide chain after N1 functionalization.
-
C2 (Methyl Ester): The carboxylic acid is protected as a methyl ester.
Causality of the Methyl Ester: Utilizing the free acid form of piperazine-2-carboxylic acid during N1-coupling often leads to unwanted self-condensation or requires complex transient protection. The methyl ester acts as a robust, base-stable protecting group during N1-acylation and N4-elongation. It can be retained in the final drug candidate as a lipophilic prodrug moiety to enhance cellular permeability, or it can be selectively hydrolyzed (saponified) post-synthesis to yield the active pharmacophore.
Pharmacological Impact: Quantitative Data
The incorporation of piperazine-based constraints has been proven to enhance the binding affinity and selectivity of ligands across a diverse array of therapeutic targets.
Table 1: Impact of Piperazine-Based Conformational Constraints on Target Affinity
| Therapeutic Target | Native Ligand / Baseline | Peptidomimetic Modification | Binding Affinity (K d / IC 50 ) | Ref. |
| Integrin α v β 3 | Linear RGD Peptide | Cyclic RGD with piperazine constraint | IC 50 = 20 nM | |
| HIF-1 α | Native α -Helix | Piperazine-2-carboxylate core (OHM) | K d = 533 nM | |
| NMDA Receptor (NR2D) | (R)-AP5 | N1-phenanthrenyl-piperazine-2,3-dicarboxylate | >60-fold selectivity | [4] |
| α -Thrombin | D-Phe-Pro-Arg | N4-aryl-piperazine-2-carboxylate scaffold | Nanomolar inhibition | [5] |
Experimental Protocol: Solid-Phase Synthesis of Urea-Linked Peptidomimetics
To fully leverage the orthogonal protection of Methyl 4-Fmoc-piperazine-2-carboxylate, this protocol details its integration into a peptide chain via a highly stable urea linkage. This methodology is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding to the next step.
Reagents Required:
-
Rink Amide MBHA Resin (or similar primary amine resin)
-
Methyl 4-Fmoc-piperazine-2-carboxylate
-
Triphosgene, N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
Step 1: Isocyanate Generation on Solid Support
Causality: Converting the resin-bound primary amine to an isocyanate allows for the rapid, catalyst-free coupling of the sterically hindered N1 secondary amine of the piperazine scaffold.
-
Swell 1.0 eq of amine-functionalized resin in dry DCM for 30 minutes.
-
In a well-ventilated fume hood, add 0.5 eq of triphosgene and 3.0 eq of DIPEA to the resin suspension at 0 °C. Agitate for 1 hour.
-
Wash the resin thoroughly with DCM (5x) to remove excess phosgene equivalents.
-
Self-Validation: Perform a Kaiser Test . A negative result (yellow beads/solution) confirms the complete conversion of primary amines to isocyanates.
Step 2: N1-Coupling (Urea Formation)
Causality: The methyl ester at C2 prevents the building block from interfering with the isocyanate, ensuring absolute N1 regioselectivity.
-
Dissolve 3.0 eq of Methyl 4-Fmoc-piperazine-2-carboxylate and 3.0 eq of DIPEA in minimal DCM.
-
Add the solution to the isocyanate-resin and agitate at room temperature for 12 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Self-Validation: Perform a Chloranil Test . A negative result confirms that the secondary N1 amine of the piperazine has fully reacted to form the urea linkage.
Step 3: N4-Fmoc Deprotection
Causality: Removal of the Fmoc group exposes the N4 amine for subsequent peptide elongation, while the C2 methyl ester remains completely stable under these conditions.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Self-Validation: Collect the deprotection washings and analyze via UV-Vis spectrophotometry. A distinct absorbance peak at 301 nm (corresponding to the dibenzofulvene-piperidine adduct) quantifies the exact loading efficiency of the piperazine scaffold.
-
Wash the resin with DMF (5x) and proceed with standard HATU/DIPEA-mediated coupling of the next amino acid to the free N4 amine.
Workflow Visualization
Solid-phase synthesis workflow for urea-linked piperazine peptidomimetics.
References
1.[1] Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. ACS Publications. 1 2.[2] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. 2 3.[3] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. ACS Publications. 3 4. Peptidomimetics II. National Academic Digital Library of Ethiopia. 5.[4] Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. ACS Publications. 4 6. Amino Acids / Peptides - Reiser Group. Universität Regensburg. 7.[5] Design, Synthesis and Characterization of Small Molecule Inhibitors and Small Molecule – Peptide Conjugates as Protein Actors. Diva-portal.org. 5
Sources
Application Note: Synthesis and SPPS Incorporation of Fmoc-Protected Piperazine Unnatural Amino Acids
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols
Executive Summary
The incorporation of unnatural amino acids (UAAs) into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Piperazine derivatives represent a privileged structural class, offering unique conformational constraints, enhanced metabolic stability against proteolysis, and improved pharmacological profiles[1]. However, utilizing secondary amine-containing UAAs like piperazine in Solid-Phase Peptide Synthesis (SPPS) introduces significant synthetic challenges—most notably, the propensity for diketopiperazine (DKP) formation during chain elongation[2].
This application note provides a comprehensive, mechanistically grounded guide to synthesizing orthogonally protected piperazine UAAs (specifically 1-Boc-4-Fmoc-piperazine-2-carboxylic acid) and their optimized incorporation into peptide chains using DKP-suppressing SPPS protocols.
Mechanistic Rationale & The Diketopiperazine (DKP) Trap
In standard Fmoc-SPPS, the temporary α-amino protecting group is removed using 20% piperidine in DMF. While effective for primary amino acids, this protocol is highly problematic for secondary amines such as proline or piperazine derivatives.
The Causality of DKP Formation: When the Fmoc group is removed at the dipeptide stage, the newly liberated secondary amine is highly nucleophilic and sterically positioned to attack the C-terminal ester bond linking the peptide to the resin (or the adjacent amide bond). This intramolecular aminolysis results in the formation of a thermodynamically stable 6-membered diketopiperazine (DKP) ring, prematurely cleaving the peptide from the solid support and drastically reducing yields[2].
The Solution: To mitigate this, we employ a modified deprotection cocktail: 2% DBU and 5% piperazine in NMP .
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that rapidly accelerates Fmoc removal via the E1cB elimination mechanism.
-
5% Piperazine acts as a scavenger for the highly reactive dibenzofulvene byproduct. Keeping its concentration low prevents the precipitation of insoluble 1,4-bis(9H-fluoren-9-ylmethyl)piperazine adducts, which otherwise clog the reaction vessel frits[2].
Workflow Visualization
Workflow for the synthesis and SPPS incorporation of Fmoc-piperazine UAAs.
Experimental Protocols (Self-Validating Systems)
Protocol A: Solution-Phase Synthesis of 1-Boc-4-Fmoc-piperazine-2-carboxylic acid
Objective: Synthesize an orthogonally protected UAA where the N1 position is protected by a Boc group (stable to basic SPPS conditions) and the N4 (α-amine equivalent) is protected by an Fmoc group[3].
Materials: Piperazine-2-carboxylic acid, Boc-ON (2-(Boc-oxyimino)-2-phenylacetonitrile), Fmoc-OSu, Dioxane, 1M NaOH, Na2CO3.
Step-by-Step Methodology:
-
Selective N1-Boc Protection:
-
Suspend piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Adjust the pH to exactly 11.0 using 1M NaOH. Causality: The N1 amine is more nucleophilic and less sterically hindered than the N4 amine (which is adjacent to the carboxylate). Maintaining pH 11 ensures selective deprotonation and reactivity at the N1 position[3].
-
Add Boc-ON (1.1 eq) dropwise. Stir at room temperature for 12 hours, maintaining pH 11.
-
Wash the aqueous layer with diethyl ether to remove byproducts, then carefully acidify the aqueous layer to pH 4.0 using 1M KHSO4 and extract with ethyl acetate. Dry over Na2SO4 and concentrate to yield N1-Boc-piperazine-2-carboxylic acid.
-
-
N4-Fmoc Protection:
-
Dissolve the intermediate (1.0 eq) in 10% aqueous Na2CO3 and dioxane (1:1).
-
Cool to 0 °C and add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise. Causality: Fmoc-OSu is preferred over Fmoc-Cl as it is less prone to forming dipeptide oligomers during protection.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for 4 hours.
-
Acidify with 1M HCl to pH 2.0, extract with ethyl acetate, dry, and purify via flash chromatography (DCM/MeOH) to yield the pure 1-Boc-4-Fmoc-piperazine-2-carboxylic acid.
-
Protocol B: DKP-Suppressed Solid-Phase Peptide Synthesis (SPPS)
Objective: Incorporate the synthesized UAA into a peptide sequence without losing the chain to DKP cyclization[2].
Step-by-Step Methodology:
-
Resin Selection & Loading:
-
Use 2-Chlorotrityl chloride (2-CTC) resin . Causality: The extreme steric bulk of the trityl linker physically hinders the intramolecular attack required for DKP formation, providing a first line of defense compared to standard Wang resins.
-
-
Coupling the Piperazine UAA:
-
Swell the resin in DCM for 30 minutes.
-
Dissolve 1-Boc-4-Fmoc-piperazine-2-carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq). Causality: The DIC/OxymaPure coupling system is chosen over HBTU/DIEA because it prevents epimerization and avoids guanidinylation of the sterically hindered secondary amine.
-
Add the activated mixture to the resin and agitate for 2 hours.
-
Validation Check: Perform a Chloranil test [4]. Causality: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. The Chloranil test reliably detects the presence of unreacted secondary amines (turning blue/green if coupling is incomplete).
-
-
Optimized Fmoc Deprotection (DKP Mitigation):
-
Wash the resin with NMP (3 × 1 min).
-
Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for 2 × 5 minutes[2]. Causality: This specific cocktail ensures rapid E1cB Fmoc cleavage while the low piperazine concentration prevents both DKP catalysis and the precipitation of insoluble dibenzofulvene adducts.
-
Wash extensively with NMP and DCM.
-
-
Subsequent Elongation & Cleavage:
-
Couple the next amino acid immediately to trap the free secondary amine and prevent any latent DKP formation.
-
Perform final global deprotection and cleavage using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The N1-Boc group will be cleaved simultaneously.
-
Quantitative Data: Deprotection Optimization
The following table summarizes the causal relationship between the choice of deprotection reagent and the rate of destructive DKP formation when synthesizing sequences containing secondary UAAs.
| Deprotection System | Solvent | Time | DKP Formation (%) | Fmoc Removal (%) | Mechanistic Note |
| 20% Piperidine | DMF | 2 x 10 min | 13.8% | >99% | High basicity and nucleophilicity strongly promote intramolecular ester attack[2]. |
| 5% Piperazine | DMF | 2 x 10 min | 3.8% | 95% | Suppresses DKP, but forms insoluble 1,4-bis(9H-fluoren-9-ylmethyl)piperazine adducts that clog frits[2]. |
| 2% DBU / 5% Piperazine | NMP | 2 x 5 min | 3.6% | >99% | Optimal. DBU accelerates E1cB cleavage; low piperazine acts as a scavenger without causing precipitation[2]. |
Conclusion
The synthesis and incorporation of Fmoc-protected piperazine derivatives require precise control over reaction conditions to circumvent the inherent reactivity of secondary amines. By utilizing pH-controlled orthogonal protection during building block synthesis[3], and employing a highly optimized DBU/piperazine deprotection strategy during SPPS[2], researchers can successfully integrate these privileged scaffolds into complex peptidomimetics while completely suppressing yield-destroying diketopiperazine formation.
References
- Source: acs.
- Source: mdpi.
- Source: 5z.
- Source: sigmaaldrich.
Sources
Incorporating Methyl 4-Fmoc-piperazine-2-carboxylate into combinatorial chemistry libraries
Application Note: Strategic Incorporation of Methyl 4-Fmoc-piperazine-2-carboxylate into Combinatorial Chemistry Libraries
Executive Summary
Methyl 4-Fmoc-piperazine-2-carboxylate (CAS: 647004-81-7)[1] is a highly versatile, orthogonally protected building block utilized extensively in the combinatorial synthesis of diverse piperazine-based chemical libraries. The piperazine-2-carboxylic acid core is a privileged pharmacophore embedded in numerous bioactive agents, including HIV protease inhibitors (e.g., Indinavir) and angiotensin II antagonists[2]. This application note details the strategic incorporation of this scaffold into parallel synthesis workflows, emphasizing mechanistic causality, protocol self-validation, and high-throughput library generation.
Strategic Rationale & Scaffold Architecture
The utility of Methyl 4-Fmoc-piperazine-2-carboxylate lies in its three distinct vectors for diversification, which allow for the generation of massive combinatorial matrices without cross-reactivity:
-
N1 Secondary Amine (Free) : Available for immediate functionalization via acylation, reductive amination, or sulfonylation.
-
N4 Secondary Amine (Fmoc-Protected) : Temporarily masked by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, allowing orthogonal deprotection and subsequent diversification[2].
-
C2 Carboxylate (Methyl Ester) : Protected as a methyl ester to prevent unwanted polymerization or side reactions during N-functionalization. It can be saponified to a free carboxylic acid for amide coupling or utilized in the synthesis of constrained piperazine-2,5-diones (diketopiperazines)[3].
By leveraging these orthogonal handles, researchers can generate highly complex combinatorial libraries with high purity and structural diversity[4].
Combinatorial Workflow & Logical Relationships
The following diagram illustrates the iterative functionalization pathway for generating a piperazine-based combinatorial library using this specific scaffold.
Combinatorial workflow for orthogonal diversification of the piperazine scaffold.
Experimental Protocols
General Note on Causality and Validation: The protocols below are designed for solution-phase parallel synthesis but can be adapted for solid-phase peptide synthesis (SPPS) by anchoring the hydrolyzed C2 carboxylate to a resin (e.g., 2-Cl-Trt resin)[5].
Protocol 1: N1-Acylation (Vector 1 Diversification)
Objective : Introduce the first diversity element ( R1 ) at the free N1 position. Mechanistic Causality : The N1 amine is sterically hindered by the adjacent C2 methyl ester. Therefore, a highly efficient coupling reagent like HATU is required to stabilize the active ester intermediate and drive the amidation forward against steric resistance. Procedure :
-
Dissolve Methyl 4-Fmoc-piperazine-2-carboxylate (1.0 eq, 0.1 M) in anhydrous DMF.
-
Add the R1 -carboxylic acid (1.2 eq) and HATU (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The base deprotonates the carboxylic acid and neutralizes the system, initiating the coupling.
-
Agitate at room temperature for 4 hours. Self-Validating Step : Perform LC-MS analysis. The reaction is complete when the starting material peak disappears, and a new peak corresponding to the [M+H]+ of the N1-acylated product emerges.
Protocol 2: N4 Fmoc Deprotection
Objective : Unmask the N4 amine for the second diversity input. Mechanistic Causality : The Fmoc group is cleaved via an E1cB mechanism using a secondary amine base (piperidine). Piperidine not only abstracts the acidic proton on the fluorene ring but also acts as a scavenger for the resulting highly reactive dibenzofulvene, preventing re-alkylation of the piperazine core[2]. Procedure :
-
Treat the N1-acylated intermediate with a solution of 20% (v/v) piperidine in DMF.
-
Agitate at room temperature for 30 minutes.
-
Concentrate under reduced pressure and azeotrope with toluene to remove residual piperidine. Self-Validating Step : Monitor the UV absorbance of the reaction mixture at 301 nm. A plateau in the absorbance indicates complete formation of the dibenzofulvene-piperidine adduct, confirming full deprotection.
Protocol 3: N4-Sulfonylation (Vector 2 Diversification)
Objective : Introduce the second diversity element ( R2 ) at the N4 position. Mechanistic Causality : Sulfonyl chlorides are highly electrophilic. The reaction is performed in dichloromethane (DCM) rather than DMF to minimize potential side reactions, with DIPEA acting as an acid scavenger to neutralize the HCl byproduct[4]. Procedure :
-
Dissolve the N4-deprotected intermediate in anhydrous DCM (0.1 M).
-
Add DIPEA (2.5 eq) followed by the R2 -sulfonyl chloride (1.1 eq).
-
Agitate at room temperature for 2 hours. Self-Validating Step : Conduct a chloranil test. A color change from blue/green to yellow/colorless indicates the complete consumption of the secondary N4 amine.
Protocol 4: C2 Ester Hydrolysis
Objective : Convert the methyl ester to a free carboxylic acid for further coupling or biological evaluation. Mechanistic Causality : Lithium hydroxide (LiOH) is utilized in a mixed aqueous/organic solvent system (THF/H2O) to provide mild saponification conditions. This minimizes the risk of epimerization at the chiral C2 center, which is critical for maintaining the stereochemical integrity of the pharmacophore[6]. Procedure :
-
Dissolve the fully substituted piperazine in a 3:1:1 mixture of THF:MeOH:H2O.
-
Add LiOH monohydrate (3.0 eq).
-
Stir at room temperature for 4-6 hours.
-
Acidify carefully with 1M HCl to pH 3-4 and extract with ethyl acetate. Self-Validating Step : LC-MS analysis will show a mass shift of -14 Da (loss of the methyl group) and an earlier retention time due to the increased polarity of the free carboxylic acid.
Quantitative Data & Library Validation
The following table summarizes expected validation metrics across a representative 96-well parallel synthesis plate utilizing the Methyl 4-Fmoc-piperazine-2-carboxylate scaffold, based on standard combinatorial benchmarks[4].
| Reaction Step | Average Yield (%) | Average Purity (LC-MS) | Key Impurities / Byproducts | Analytical Method |
| N1-Acylation | 88 - 95% | > 90% | Unreacted R1 -acid, tetramethylurea | LC-MS (ESI+), UV 254 nm |
| Fmoc Deprotection | Quantitative | > 95% | Dibenzofulvene adduct traces | UV Absorbance (301 nm) |
| N4-Sulfonylation | 80 - 90% | 82 - 85% | Sulfonic acid (hydrolyzed SM) | Chloranil Test, LC-MS |
| C2 Ester Hydrolysis | 85 - 92% | > 85% | Epimerized C2 species (< 2%) | Chiral HPLC, NMR |
References
- Source: 5z.
- Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold Source: ACS Combin
- METHYL 4-FMOC-PIPERAZINE-2-CARBOXYL
- Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives Source: PubMed / Bioorg Med Chem Lett.
- US10017536B2 - Synthetic peptide amides and dimers thereof Source: Google P
- (S)
Sources
- 1. METHYL 4-FMOC-PIPERAZINE-2-CARBOXYLATE | 647004-81-7 [chemicalbook.com]
- 2. zinc.5z.com [zinc.5z.com]
- 3. Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10017536B2 - Synthetic peptide amides and dimers thereof - Google Patents [patents.google.com]
- 6. (S)-piperazine-2-carboxylate (CHEBI:55393) [ebi.ac.uk]
Application Note: Regioselective Functionalization Techniques for Fmoc-Piperazine-2-Carboxylate
Introduction & Mechanistic Rationale
Piperazine-2-carboxylic acid and its orthogonally protected derivatives, such as Fmoc-piperazine-2-carboxylate, are privileged scaffolds critical to the development of peptidomimetics, protease inhibitors, and advanced therapeutics[][2]. The primary synthetic bottleneck when working with the piperazine core is the comparable nucleophilicity of the N1 and N4 nitrogen atoms, which frequently results in undesired bis-alkylation or poor regiocontrol[2].
To overcome this, chemists rely on orthogonal protecting group strategies—most notably pairing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group with the acid-labile tert-butyloxycarbonyl (Boc) group[][3]. The regioselective functionalization of these molecules requires a deep understanding of the steric and electronic microenvironments within the ring. The C2-carboxylate introduces significant steric hindrance at the adjacent N1 position and reduces its nucleophilicity via inductive electron withdrawal. Consequently, the N4 position is inherently more reactive toward bulky electrophiles, dictating the order of synthetic operations[4].
Strategic Workflow for Orthogonal Protection
Achieving absolute regiocontrol begins with the sequential, pH-directed protection of the piperazine nitrogens. By exploiting the steric preference of the N4 position, the Fmoc group can be installed selectively, leaving the N1 position available for subsequent Boc protection or direct functionalization[3][4].
Workflow for orthogonal protection and functionalization of piperazine-2-carboxylate.
Protocol 1: Synthesis of Orthogonally Protected (S)-1-Boc-4-Fmoc-Piperazine-2-Carboxylic Acid
This protocol establishes a self-validating system for generating the orthogonally protected core. The causality of the reaction conditions ensures that stereochemical integrity is maintained and racemization is prevented[3].
Materials:
-
(S)-Piperazine-2-carboxylic acid dihydrochloride
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)
-
Boc anhydride (Boc2O)
-
1,4-Dioxane, Water, NaOH (50% aq), Triethylamine (TEA)
Step-by-Step Methodology:
-
Initial N4-Protection: Dissolve 10 mmol of (S)-piperazine-2-carboxylic acid dihydrochloride in 40 mL of a 1:1 mixture of 1,4-dioxane and water.
-
Strict pH Control: Cool the solution to 0 °C. Carefully adjust the pH to 10.5–11.0 using 50% aqueous NaOH.
-
Causality: Maintaining a pH > 10 ensures the N4 amine is fully deprotonated. The steric bulk of the C2-carboxylate actively directs the bulky Fmoc-OSu reagent away from N1, ensuring high regioselectivity[4].
-
-
Fmoc Addition: Add a solution of Fmoc-OSu (10.5 mmol) in 10 mL of dioxane dropwise over 30 minutes. Stir for 4 hours at room temperature, continuously monitoring and maintaining the pH with NaOH.
-
Validation Check: Monitor the reaction via TLC (ninhydrin stain). The disappearance of the primary amine starting material and the appearance of a single secondary amine spot confirm successful, self-limiting N4-protection.
-
N1-Boc Protection: To the same reaction vessel, add TEA (15 mmol) followed by Boc2O (12 mmol). Stir for 12 hours at room temperature.
-
Causality: TEA acts as a non-nucleophilic base to drive the reaction of the sterically hindered N1 position without cleaving the base-labile Fmoc group (which strictly requires secondary amines like piperidine for deprotection).
-
-
Workup & Isolation: Acidify the mixture to pH 2-3 using 1M HCl at 0 °C. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to yield the target compound.
Advanced C-H Functionalization Strategies
Beyond traditional N-functionalization, recent breakthroughs in organic photoredox catalysis enable direct C-H functionalization of the piperazine ring, providing access to highly decorated analogs without the need for pre-installed radical precursors[2][5]. Techniques such as the Visible-Light-Driven Carboxylic Amine Protocol (CLAP) allow for decarboxylative annulation and precise functionalization at the C2 position under mild conditions[6].
Photoredox-catalyzed generation of alpha-amino radicals for C2-functionalization.
Protocol 2: Regioselective N1-Alkylation via Fmoc-Directed SN2
Once the N4 position is secured with Fmoc, the N1 position can be selectively alkylated. This protocol leverages steric hindrance as a self-limiting factor against over-alkylation.
Step-by-Step Methodology:
-
Preparation: Dissolve N4-Fmoc-piperazine-2-carboxylic acid methyl ester (5 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
-
Base Addition: Add anhydrous K2CO3 (15 mmol).
-
Causality: A mild, insoluble inorganic base is utilized to deprotonate the N1 amine. Stronger bases (like NaH) could cause premature Fmoc cleavage or ester hydrolysis.
-
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 5.5 mmol) dropwise. Stir the suspension at 40 °C for 8 hours.
-
Monitoring: Verify the completion of N1-alkylation via LC-MS. The steric hindrance of the adjacent C2-ester naturally prevents over-alkylation, ensuring a highly self-validating monoalkylation event.
-
Isolation: Quench the reaction with water, extract with diethyl ether, and wash extensively with 5% aqueous LiCl to remove residual DMF. Dry and concentrate in vacuo.
Quantitative Data Summary
The following table synthesizes the regioselectivity, yields, and optimal conditions for various functionalization strategies applied to piperazine-2-carboxylate derivatives, aggregated from recent methodological literature[2][4][5][6].
| Functionalization Strategy | Target Position | Reagents / Catalyst | Protecting Group Status | Yield (%) | Regioselectivity |
| Orthogonal Protection | N4 | Fmoc-OSu, pH ~10.5 | Unprotected N1 | 85 - 95 | >98% (N4 over N1) |
| Orthogonal Protection | N1 | Boc2O, Et3N | N4-Fmoc protected | 88 - 92 | >99% (N1 specific) |
| Direct N-Alkylation | N1 | Alkyl Halide, K2CO3 | N4-Fmoc, C2-Ester | 75 - 82 | >95% Monoalkylation |
| Photoredox C-H Act. | C2 | Ir(ppy)2(dtbpy)PF6, Light | N-Boc/Fmoc protected | 65 - 80 | C2 specific |
| Pd-Catalyzed Arylation | N4 | Ar-Br, Pd2(dba)3, BINAP | N1-Boc protected | 70 - 85 | >99% (N4 specific) |
References
-
National Institutes of Health (NIH) . Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[Link]
-
Diva Portal . Structure-Based Design and Synthesis of Protease Inhibitors Using Cycloalkenes as Proline Bioisosteres.[Link]
-
ACS Publications . Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions.[Link]
-
University of North Carolina (UNC) . Programmable Piperazine Synthesis via Organic Photoredox Catalysis.[Link]
Sources
Technical Support Center: Optimizing Saponification of Methyl 4-Fmoc-piperazine-2-carboxylate
Welcome to the technical support center dedicated to the optimization of the saponification of Methyl 4-Fmoc-piperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately enhance reaction yield and purity. Here, we provide in-depth troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Introduction
The saponification of Methyl 4-Fmoc-piperazine-2-carboxylate is a critical step in the synthesis of various peptidomimetics and pharmaceutical intermediates. This reaction involves the hydrolysis of the methyl ester to the corresponding carboxylic acid under basic conditions. While conceptually straightforward, this process can be fraught with challenges, primarily due to the base-lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] Achieving a high yield of the desired carboxylic acid without premature cleavage of the Fmoc group requires a delicate balance of reaction parameters. This guide will provide the technical insights and practical steps to achieve that balance.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the saponification of Methyl 4-Fmoc-piperazine-2-carboxylate.
Issue 1: Low Yield of the Desired Carboxylic Acid
Question: I am observing a low yield of my target product, Methyl 4-Fmoc-piperazine-2-carboxylic acid, after the saponification reaction. What are the likely causes and how can I improve the yield?
Answer: Low yield is a common problem and can stem from several factors, including incomplete reaction, product degradation, or difficult work-up. A systematic approach to troubleshooting is essential.
Diagnostic Steps & Solutions:
-
Incomplete Reaction: The saponification may not have gone to completion.
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] The disappearance of the starting material (the methyl ester) is a key indicator of reaction completion.
-
Reaction Time and Temperature: Saponification can be slow at room temperature.[4] Consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C) to drive it to completion.[4][5] However, be cautious as excessive heat can promote side reactions.[3]
-
Stoichiometry of the Base: Ensure you are using a sufficient excess of the base (e.g., Lithium Hydroxide, Sodium Hydroxide). A common starting point is 1.5 to 2 equivalents of base.[6]
-
-
Product Degradation (Fmoc Cleavage): The most significant side reaction is the cleavage of the Fmoc group under basic conditions.[1][2]
-
Choice of Base: While strong bases are needed for saponification, overly harsh conditions can lead to Fmoc deprotection. Lithium Hydroxide (LiOH) is often preferred over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as it can be more selective for ester hydrolysis over Fmoc removal in certain solvent systems.
-
Solvent System: The choice of solvent is critical. A mixture of an organic solvent (like Tetrahydrofuran (THF) or Dioxane) and water is typically used to ensure the solubility of both the substrate and the inorganic base.[6] The ratio of the organic solvent to water can influence the reaction rate and selectivity.
-
Temperature Control: Maintain a controlled temperature. Running the reaction at 0 °C to room temperature can help minimize Fmoc cleavage.
-
-
Work-up and Purification Issues: The product may be lost during the extraction and isolation steps.
-
Acidification: After the reaction is complete, the mixture needs to be carefully acidified to protonate the carboxylate and allow for extraction into an organic solvent. Use a dilute acid (e.g., 1M HCl) and add it slowly while monitoring the pH to avoid potential degradation of the product.[5] Acidifying to a pH of ~3-4 is generally sufficient.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.
-
Issue 2: Presence of Fmoc-Deprotected Byproduct
Question: My final product is contaminated with a significant amount of the Fmoc-deprotected piperazine-2-carboxylic acid. How can I prevent this side reaction?
Answer: The formation of the Fmoc-deprotected byproduct is a direct consequence of the basic reaction conditions.[1][2] The key to preventing this is to use milder conditions that favor saponification over Fmoc cleavage.
Preventative Measures:
-
Milder Base: As mentioned, LiOH is often a good choice. You can also explore weaker inorganic bases, although this may require longer reaction times or slightly elevated temperatures.
-
Controlled Addition of Base: Adding the base solution dropwise to the solution of the ester at a low temperature (e.g., 0 °C) can help to control the local concentration of the base and minimize Fmoc cleavage.
-
Alternative Methods: For particularly sensitive substrates, consider alternative, milder methods for ester hydrolysis. For instance, enzymatic hydrolysis can offer high selectivity under neutral pH conditions. Another approach involves the use of reagents like trimethyltin hydroxide, though this method involves toxic reagents. A greener alternative using calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis has also been reported.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this saponification?
A1: There is no single "optimal" system, as the ideal conditions can be substrate-dependent. However, a widely used and effective system is Lithium Hydroxide (LiOH) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio of THF:water).[6] This combination generally provides good solubility for the starting material and reagent, and LiOH is often found to be more selective than NaOH or KOH in minimizing Fmoc deprotection.
Q2: How can I effectively monitor the progress of the reaction?
A2: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3]
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material (ester) from the product (carboxylic acid). The carboxylic acid will typically have a lower Rf value due to its higher polarity.
-
HPLC: This provides a more quantitative assessment of the reaction progress. You can monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Q3: What are the best practices for the work-up and purification of the final product?
A3: A careful work-up is crucial for obtaining a pure product with a good yield.
-
Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring until the pH of the aqueous layer is between 3 and 4.[5]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Q4: Can I use other bases like sodium carbonate or potassium carbonate?
A4: Sodium carbonate and potassium carbonate are generally not strong enough to efficiently saponify a methyl ester under mild conditions. Stronger bases like LiOH, NaOH, or KOH are typically required.
Experimental Protocols
Protocol 1: Standard Saponification using Lithium Hydroxide
-
Dissolution: Dissolve Methyl 4-Fmoc-piperazine-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: In a separate flask, dissolve Lithium Hydroxide monohydrate (1.5 - 2.0 eq.) in water. Add the LiOH solution dropwise to the stirred solution of the ester over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Work-up: Once the starting material is consumed, proceed with the acidification and extraction as described in the FAQs.
Protocol 2: Monitoring Reaction Progress by TLC
-
Spotting: On a silica gel TLC plate, spot a small amount of the starting material solution (co-spot), and a sample from the reaction mixture.
-
Elution: Develop the TLC plate in a suitable solvent system (e.g., 50% ethyl acetate in hexanes with 1% acetic acid).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates the formation of the carboxylic acid.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Often provides better selectivity for ester hydrolysis over Fmoc deprotection. |
| Equivalents of Base | 1.5 - 2.0 eq. | Ensures the reaction goes to completion. |
| Solvent | THF:Water (3:1 or 2:1) | Good solubility for both substrate and reagent.[6] |
| Temperature | 0 °C to Room Temperature | Minimizes Fmoc cleavage.[5] |
| Monitoring | TLC or HPLC | To determine reaction completion and check for side products.[3] |
| Work-up pH | ~3-4 | Ensures complete protonation of the carboxylate for extraction. |
Visualizations
Reaction Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
-
Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Available at: [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Simple and efficient Fmoc removal in ionic liquid. RSC Publishing. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Peptide Science. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Available at: [Link]
-
Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. Available at: [Link]
-
How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora. Available at: [Link]
-
OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. SciSpace. Available at: [Link]
-
Hydrolysis product troubleshooting. Reddit. Available at: [Link]
-
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Optimization of saponification reaction in a continuous stirred tank reactor. ResearchGate. Available at: [Link]
-
(PDF) Optimisation of saponification reaction in a continuous stirred tank raector. ResearchGate. Available at: [Link]
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]
-
Two step approach to piperazine-2-carboxamide via hydrolysis followed by hydrogenation in continuous flow. ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega - ACS Publications. Available at: [Link]
-
Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. ACS Publications. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. RSC Publishing. Available at: [Link]
-
Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simple and efficient Fmoc removal in ionic liquid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04425A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preventing epimerization during piperazine-2-carboxylate peptide coupling
Technical Support Center: Epimerization Control in Piperazine-2-Carboxylate Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers and drug development professionals dealing with a persistent challenge: preventing epimerization during the coupling of piperazine-2-carboxylic acid derivatives. Because of its conformationally constrained heterocyclic scaffold, piperazine-2-carboxylate is highly susceptible to stereochemical degradation during carboxyl activation.
Below, you will find a mechanistic breakdown, troubleshooting matrices, self-validating protocols, and FAQs to ensure stereochemical fidelity in your syntheses.
Mechanistic Causality: Why Does Piperazine-2-Carboxylate Epimerize?
To troubleshoot epimerization, we must first understand the structural causality. The activation of the C2-carboxylic acid creates a highly electrophilic center. Two primary pathways lead to the loss of stereochemical integrity[1]:
-
Oxazolone Formation (Intramolecular Cyclization): This is the most common mechanism. The activated carboxyl group undergoes intramolecular cyclization with the adjacent N-protecting group (or backbone amide), forming a planar, achiral oxazolone intermediate[1][2]. Subsequent nucleophilic attack by the amine can occur from either face, yielding an epimerized product.
-
Direct Enolization: The acidic α -proton at the C2 position is abstracted by the base used in the coupling reaction, forming an enolate intermediate. The rigid piperazine ring can stabilize this enolate, exacerbating racemization before the amine nucleophile can successfully attack[1].
Logical relationship of epimerization pathways during carboxyl activation.
Troubleshooting Guide: Quantitative Parameter Optimization
When addressing epimerization, empirical data demonstrates that the choice of coupling reagent, solvent, and base dictates the stereochemical outcome. The table below summarizes how different parameters influence the epimerization rate of conformationally constrained amino acids[2][3][4].
Table: Comparative Epimerization Rates Based on Coupling Parameters
| Coupling System | Solvent | Base | Temperature | Epimerization Rate | Causality / Mechanism |
| EDC / HOBt | DMF | DIEA | Room Temp | High (>10%) | Polar solvent stabilizes oxazolone; high temp accelerates enolization. |
| PyBOP | DMF | NMM | Room Temp | Moderate (~5%) | Phosphonium activation is slower, allowing base time to abstract α -proton. |
| HATU / HOAt | DCM | DIEA | 0 °C | Low (<2%) | HOAt rapidly forms a stable active ester; cold temp slows side reactions. |
| DIC / OxymaPure | DCM | TMP (Collidine) | 0 °C | Very Low (<1%) | TMP steric hindrance prevents enolization; Oxyma outcompetes oxazolone formation. |
Self-Validating Experimental Protocol: Epimerization-Free Amide Coupling
This protocol is designed as a self-validating system. By strictly controlling temperature, utilizing sterically hindered bases, and employing an immediate analytical feedback loop, the workflow inherently prevents the formation of achiral intermediates and immediately alerts the researcher if stereochemical degradation occurs[1].
Step-by-Step Methodology:
-
Preparation & Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected piperazine-2-carboxylic acid (1.0 eq) and the racemization suppressant (OxymaPure or HOAt, 1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Causality: DCM is an apolar solvent that destabilizes the charge separation required for oxazolone formation, unlike DMF which promotes it[3].
-
-
Thermal Control: Submerge the reaction flask in an ice bath to reach precisely 0 °C.
-
Base Addition: Add 2,4,6-collidine (TMP) (2.5 eq) and stir for 5 minutes.
-
Causality: TMP provides sufficient basicity to drive the coupling, but its extreme steric bulk prevents it from abstracting the α -proton of the piperazine ring[4].
-
-
Activation: Add the coupling reagent (DIC or HATU, 1.1 eq) dropwise. Stir for 5 minutes at 0 °C to form the active ester in situ.
-
Nucleophilic Attack: Add the amine component (1.2 eq). Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4–12 hours.
-
Self-Validation & Workup: Monitor completion via LC-MS. Quench with water, extract with ethyl acetate, and wash sequentially with 1N HCl and saturated NaHCO₃. Validation Step: Analyze the crude product using chiral HPLC against a known racemic standard of the target sequence. If the epimer peak exceeds 1%, the system has failed, indicating moisture in the solvent or a temperature spike during activation.
Experimental workflow for epimerization-free piperazine-2-carboxylate coupling.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid DMF when coupling piperazine-2-carboxylic acid? A1: Polar solvents like DMF stabilize the charge separation present in the oxazolone intermediate and accelerate base-catalyzed hydrogen abstraction from the oxazolone[3]. Switching to less polar solvents like DCM, or a specialized mixture like Chloroform:Trifluoroethanol (3:1), significantly suppresses epimerization while maintaining peptide solubility[1][3].
Q2: Which base is optimal for minimizing direct enolization? A2: You should avoid unhindered or excessively strong bases. 2,4,6-collidine (TMP) is highly recommended over DIEA or NMM. Its steric bulk prevents it from efficiently abstracting the α -proton of the rigid piperazine ring, yet it remains basic enough to facilitate the coupling reaction[4].
Q3: Can I use EDC for this coupling? A3: EDC alone is highly prone to causing epimerization because it can act as a base itself and promote oxazolone formation[2][3]. If EDC must be used for solubility reasons, it must be paired with strong racemization suppressants like HOAt or OxymaPure, and the reaction must be strictly maintained at 0 °C[1][4].
Q4: How does OxymaPure compare to HOBt for this specific scaffold? A4: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) exhibits superior racemization-inhibiting effects compared to traditional HOBt. It forms a highly reactive but stable ester intermediate much faster than HOBt, effectively outcompeting the slower intramolecular cyclization that leads to the oxazolone[2][4].
Sources
Technical Support Center: Resolving Solubility Challenges with Methyl 4-Fmoc-piperazine-2-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with Methyl 4-Fmoc-piperazine-2-carboxylate in common organic solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Our goal is to equip you with the scientific understanding and practical protocols to overcome these challenges in your experimental workflows.
Understanding the Challenge: Why Solubility Issues Arise
Methyl 4-Fmoc-piperazine-2-carboxylate, like many Fmoc-protected amino acid derivatives, can exhibit variable and sometimes poor solubility. The primary reasons for this are rooted in its molecular structure and intermolecular interactions:
-
Molecular Aggregation: The bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group can promote self-assembly and aggregation through π-stacking interactions between the fluorenyl rings. This, combined with intermolecular hydrogen bonding, can lead to the formation of β-sheet-like structures that are poorly soluble.[1]
-
Purity of the Compound and Solvents: The presence of impurities in the Methyl 4-Fmoc-piperazine-2-carboxylate or the solvent can affect solubility. Impurities might act as nucleation points for precipitation or alter the solvent properties. For instance, the breakdown of DMF over time can release dimethylamine, which could potentially interact with the Fmoc-protected compound.[3]
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Methyl 4-Fmoc-piperazine-2-carboxylate in pure DMF at room temperature. What is the first thing I should try?
A1: Initial insolubility in DMF is a common observation for many Fmoc-protected amino acids due to aggregation. The first and simplest troubleshooting step is to apply mechanical and thermal energy to disrupt these aggregates. We recommend the following sequential approach:
-
Vigorous Vortexing: Ensure the mixture is being agitated vigorously.
-
Sonication: Use an ultrasonic bath to break up solid particles and aggregates. Be mindful of potential heating during sonication and use a water bath to maintain room temperature if necessary.
-
Gentle Heating: If sonication is insufficient, gently warm the solution to 30-40°C. Avoid excessive temperatures, as the Fmoc group is heat-sensitive and can be susceptible to degradation, especially in the presence of any basic impurities.
Q2: Gentle heating and sonication did not fully dissolve the compound. What are my next options?
A2: If physical methods are insufficient, modifying the solvent system is the next logical step. You can either introduce a co-solvent or switch to a more potent solvent.
-
Co-solvents: Adding a small percentage of a different solvent can significantly improve solubility. For a DMF-based solution, consider adding Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP). Start with a small percentage (e.g., 5-10%) and gradually increase if necessary.
-
Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is often a stronger solvent for Fmoc-protected amino acids than DMF and can be used as a direct replacement.[1]
Q3: Can I use Dichloromethane (DCM) as the primary solvent?
A3: While Methyl 4-Fmoc-piperazine-2-carboxylate may have some solubility in DCM, it is generally less effective than polar aprotic solvents like DMF and NMP for dissolving polar Fmoc-amino acid derivatives.[3] DCM is often used in combination with DMF to improve solubility or as a solvent for specific reaction steps where its properties are advantageous. If you are experiencing poor solubility in pure DCM, consider using a solvent mixture with DMF or NMP.
Q4: I managed to dissolve the compound, but it precipitated out of solution during my reaction. What is happening?
A4: Precipitation during a reaction, especially in solid-phase peptide synthesis (SPPS), is a strong indicator of on-resin aggregation. As the peptide chain grows, it can fold and aggregate on the solid support, leading to poor solvation and causing the incoming activated amino acid to precipitate. To address this, you can employ strategies such as:
-
Using Chaotropic Agents: Adding salts like LiCl to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve both solubility and reaction kinetics.
-
"Difficult Sequence" Protocols: For sequences prone to aggregation, specialized protocols that utilize stronger activating agents or modified coupling cycles may be necessary.
Q5: Could the quality of my Methyl 4-Fmoc-piperazine-2-carboxylate be the issue?
A5: Absolutely. The purity of the starting material is critical. Impurities such as residual starting materials from the synthesis, by-products, or different polymorphic forms can all negatively impact solubility. If you consistently face solubility issues, it is advisable to verify the purity of your compound, for instance, through HPLC analysis. If possible, obtaining a fresh batch from a reputable supplier may resolve the problem.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues
This guide provides a systematic workflow to diagnose and resolve solubility problems with Methyl 4-Fmoc-piperazine-2-carboxylate.
Visual Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Weigh the required amount of Methyl 4-Fmoc-piperazine-2-carboxylate into a clean, dry vial.
-
Add the calculated volume of high-purity DMF to achieve the desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes at room temperature.
-
If undissolved solids remain, place the vial in an ultrasonic bath for 10-15 minutes, monitoring the temperature to ensure it does not exceed 40°C.
-
If solids persist, heat the solution in a water bath at 30-40°C with continuous stirring until fully dissolved.
-
Allow the solution to cool to room temperature before use.
Protocol 2: Dissolution using a Co-solvent
-
Follow steps 1 and 2 of the Standard Dissolution Procedure.
-
If the compound is not fully soluble after vortexing, add a co-solvent (e.g., DCM or NMP) dropwise while stirring. Start with 5% (v/v) of the total volume.
-
Continue to add the co-solvent in small increments (e.g., 2-3% at a time) until the compound dissolves completely. Do not exceed a co-solvent concentration that may be incompatible with your subsequent reaction steps.
-
Sonication and gentle heating can be used in conjunction with the co-solvent addition to aid dissolution.
Quantitative Data Summary (General Guidance)
While specific quantitative solubility data for Methyl 4-Fmoc-piperazine-2-carboxylate is not widely published, the following table provides a qualitative guide based on the general properties of Fmoc-protected amino acids.
| Solvent | Type | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to Good | Often requires sonication or gentle heating. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | A stronger solvent than DMF for many Fmoc derivatives.[1] |
| Dichloromethane (DCM) | Nonpolar | Poor to Moderate | Generally lower than in polar aprotic solvents. Often used as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | A very strong solvent, but its reactivity and difficulty of removal may limit its use in some applications.[4] |
The Impact of Purity on Solubility and Experimental Outcomes
The purity of your Methyl 4-Fmoc-piperazine-2-carboxylate is paramount. Even seemingly minor impurities can have a significant impact on solubility and the success of your synthesis.
Common Impurities and Their Effects
-
Residual Starting Materials/By-products: These can alter the crystalline structure and introduce competing intermolecular interactions, hindering dissolution.
-
Di-peptides (Fmoc-Pip-Pip-CO2Me): Formation of di-peptides during the synthesis of the Fmoc-amino acid can lead to impurities that may have different solubility profiles.
-
Enantiomeric Impurities: While not directly affecting solubility, the presence of the wrong enantiomer can compromise the biological activity and purity of the final product.
Logical Relationship of Purity and Experimental Success
Caption: The impact of compound purity on experimental outcomes.
References
-
Peptide-75.wiki. (2026, April 5). solubility fmoc peptide improving resin swelling and solubility. Retrieved from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
RSC Publishing. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Chemical Communications, 56(84), 12796-12799. [Link]
-
Royal Society of Chemistry. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 923-933. [Link]
- BenchChem. (2025, December). Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide.
-
CrystEngComm. (2005). Hydrogels formed from Fmoc amino acids. CrystEngComm, 7, 596-600. [Link]
-
PMC. (2018, July 19). Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials. Advanced Materials, 30(33), 1801993. [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6003. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Diketopiperazine (DKP) Side-Reactions in Fmoc-Piperazine Synthesis
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing severe truncation and yield loss during Solid-Phase Peptide Synthesis (SPPS) involving piperazine derivatives, N-alkyl amino acids, or proline-rich sequences.
Below, we dissect the mechanistic causality of Diketopiperazine (DKP) formation, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to rescue your synthesis yields.
Part 1: Mechanistic Diagnostic Overview
Diketopiperazine (DKP) formation is a ubiquitous, sequence-dependent side reaction that causes irreversible peptide fragmentation. It is predominantly triggered during the Fmoc-deprotection step of the second amino acid (Xaa2)[1]. Secondary amines, such as piperazine derivatives and proline, strongly favor the cis-configuration of the amide bond. This structural geometry brings the liberated N-terminal amine into perfect proximity to launch an intramolecular nucleophilic attack on the C-terminal ester or amide linkage[2].
Mechanism of base-catalyzed diketopiperazine (DKP) formation during Fmoc-SPPS.
Part 2: Troubleshooting Guide & FAQs
Q1: I am experiencing a massive yield drop at the dipeptide stage, but I don't see a truncation peak in my LC-MS. What is happening? A1: You are likely experiencing "traceless" DKP formation. When DKP occurs at the C-terminal dipeptide stage on an ester-linked resin, the dipeptide cyclizes and cleaves entirely from the solid support, washing away in your solvent waste[1]. The resin linker is transformed into an inert hydroxyl moiety (e.g., hydroxymethyl-trityl) that cannot accommodate further chain growth[1]. Diagnostic Fix: Analyze your deprotection washes via LC-MS. If you detect a mass corresponding to the cyclic dipeptide, traceless DKP is your culprit.
Q2: Standard 20% Piperidine in DMF is destroying my piperazine-containing sequence. How should I alter my deprotection cocktail? A2: Piperidine acts as both a base and a participant in side reactions, and its standard 20-minute exposure time provides ample opportunity for the free amine to cyclize. You must switch to a kinetically faster deprotection cocktail: 2% DBU / 5% piperazine in NMP [1]. Causality: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a stronger base that drastically accelerates Fmoc removal, minimizing the lifespan of the highly reactive free-amine intermediate. Piperazine acts as a scavenger for the dibenzofulvene byproduct. NMP is utilized instead of DMF because the resulting dibenzofulvene-piperazine adduct precipitates in DMF, which would clog your reactor frits[1].
Q3: Does my choice of solid support influence DKP rates? A3: Absolutely. If you are synthesizing a peptide with a C-terminal piperazine derivative, proline, or glycine, you must use 2-Chlorotrityl Chloride (2-CTC) resin [3]. Causality: The immense steric bulk of the trityl group physically shields the ester linkage, blocking the nucleophilic attack of the N-terminal amine[3]. Standard Wang resins are highly exposed and will result in near-total DKP cleavage for these sequences.
Q4: If cocktail optimization fails, can I bypass the base-catalyzed aminolysis entirely? A4: Yes. You can utilize a pre-synthesized dipeptide building block (e.g., Fmoc-Xaa3-Xaa2-OH) or employ an orthogonal N-protecting group for the second amino acid, such as the Trityl (Trt) group[4]. Trt is removed under mildly acidic conditions (e.g., 1% TFA), which completely avoids the base-catalyzed environment required for DKP cyclization[4].
Part 3: Quantitative Impact of Deprotection Cocktails
The following table summarizes the sequence-dependent DKP formation rates observed when synthesizing highly susceptible dipeptides (e.g., containing secondary amines/proline) across various deprotection environments[1].
| Deprotection Reagent | Solvent | DKP Formation (%) | Mechanistic Impact |
| 20% (v/v) piperidine | DMF | 13.8% | Standard protocol; high DKP due to prolonged base exposure. |
| 5% (v/v) piperidine | DMF | 12.2% | Lower concentration fails to suppress intramolecular attack. |
| 20% (v/v) piperidine | Toluene | 11.7% | Solvent change offers negligible steric or kinetic protection. |
| 5% (w/v) piperazine | DMF | < 4.0% | Piperazine reduces DKP but causes insoluble precipitates in DMF. |
| 2% DBU / 5% piperazine | NMP | 3.6% | Optimal: Rapid Fmoc removal minimizes free-amine lifespan; NMP prevents precipitation. |
Part 4: Self-Validating Experimental Protocols
Protocol A: 2-CTC Resin Activation and Loading
Purpose: Ensure maximum steric protection at the C-terminus while preventing moisture-driven resin deactivation. Self-Validation: The UV-spectrophotometric Fmoc-cleavage assay confirms exact loading density before proceeding.
-
Activation: Swell 1.0 g of 2-CTC resin in anhydrous Dichloromethane (DCM). Add 2% Thionyl chloride (SOCl₂) in anhydrous DCM and agitate for 5 minutes to convert any inactive trityl-alcohol back to the active chloride[3]. Wash extensively with anhydrous DCM.
-
Loading: Dissolve 1.2 eq of the C-terminal Fmoc-amino acid and 4.0 eq of Diisopropylethylamine (DIPEA) in anhydrous DCM. Add to the resin and agitate for 2 hours.
-
Capping: Add HPLC-grade Methanol (1 mL/g resin) to cap unreacted chloride sites. Agitate for 15 minutes. Wash with DCM (3x) and DMF (3x).
-
Validation (Loading Assay): Take a 5 mg aliquot of the dried, loaded resin. Treat with 20% piperidine/DMF for 20 minutes. Measure the UV absorbance of the supernatant at 290 nm to calculate the exact mmol/g substitution.
Protocol B: Suppressed-DKP Fmoc Deprotection & Coupling Workflow
Purpose: Elongate the peptide through the critical Xaa2-Xaa1 junction without triggering cyclization. Self-Validation: LC-MS of the deprotection wash confirms the absence of traceless DKP; the Chloranil test confirms secondary amine coupling.
-
Optimized Deprotection: Treat the Fmoc-Xaa2-Xaa1-Resin with a solution of 2% DBU and 5% piperazine in NMP [1].
-
Rapid Cycling: Perform two extremely short deprotection cycles: 1 × 2 minutes, followed by 1 × 5 minutes. Do not exceed this timeframe.
-
Validation (DKP Check): Collect the deprotection wash fluid. Run a rapid direct-injection LC-MS. Look for the exact mass of the cyclic Xaa2-Xaa1 DKP (typically a loss of 130 to 210 Da from the expected dipeptide mass). If absent, your chain is intact.
-
Washing: Wash the resin rapidly with NMP (5 × 1 minute) to clear all base.
-
In Situ Neutralization/Coupling: Immediately add the pre-activated Fmoc-Xaa3-OH (using HATU/DIPEA in NMP) to trap the highly reactive free secondary amine before it can cyclize. Agitate for 1 hour.
-
Validation (Coupling Check): Perform a Chloranil Test (not a Kaiser test, as Kaiser yields false negatives for secondary amines like piperazine/proline). A successful coupling yields a yellow/colorless bead. A blue/green bead indicates incomplete coupling, necessitating a second coupling cycle.
References
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[Link]
-
ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.[Link]
-
NIH / PMC. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation.[Link]
Sources
Optimizing HPLC purification conditions for Methyl 4-Fmoc-piperazine-2-carboxylate
Welcome to the Technical Support Center for the chromatographic purification of Methyl 4-Fmoc-piperazine-2-carboxylate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.
This compound is highly amphiphilic and reactive: it features a basic, free secondary amine at the N1 position, a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group at N4, and a methyl ester at C2. Successfully purifying this molecule requires precise control over mobile phase pH, stationary phase chemistry, and sample preparation to prevent peak tailing and on-column degradation.
Part 1: Core Troubleshooting Guide & FAQs
Q1: Why am I observing severe peak tailing and broad peaks during my runs? Causality: The free secondary amine on the piperazine ring is the primary culprit. In reversed-phase HPLC, analyte retention should ideally be driven by non-specific hydrophobic interactions. However, traditional silica supports contain residual acidic silanol groups (Si-OH). At a mobile phase pH > 3.0, these silanols ionize into negatively charged species (Si-O⁻). The positively charged secondary amine of your piperazine ring interacts strongly with these ionized silanols via ion-exchange, creating a secondary retention mechanism that manifests as severe peak tailing[1]. Solution:
-
Stationary Phase: Switch to a fully end-capped or base-deactivated C18 column. End-capping chemically blocks unreacted silanol groups, reducing their availability to interact with basic analytes[2].
-
Mobile Phase: Lower the mobile phase pH to ~2.0 by adding 0.1% Trifluoroacetic acid (TFA). This fully protonates the amine and neutralizes the residual silanols, shutting down the secondary ionic interactions[1].
Q2: My chromatogram shows multiple unexpected peaks. Is the Fmoc group degrading? Causality: Yes, premature Fmoc cleavage is highly likely if the pH is not strictly controlled. The Fmoc group is designed to be base-labile and undergoes base-induced β-elimination[3]. If your crude sample contains residual secondary amines from synthesis (e.g., piperidine) or if your mobile phase lacks an acidic modifier, the local pH can rise enough to trigger deprotection on the column[4]. Solution: Always maintain a strictly acidic environment. Quench your crude reaction mixture with a weak acid (e.g., 0.1 M HCl or 0.1% TFA) immediately prior to injection[5]. Never use basic mobile phase additives (like ammonium hydroxide) when purifying Fmoc-protected compounds.
Q3: The system backpressure spikes when I inject my sample. How do I fix this? Causality: The Fmoc group is a bulky, highly hydrophobic polycyclic aromatic hydrocarbon[]. Consequently, Fmoc-protected derivatives exhibit poor solubility in highly aqueous solutions[7]. Injecting a concentrated sample dissolved in an organic solvent into a highly aqueous starting mobile phase causes the compound to instantaneously precipitate on the column frit. Solution: Dissolve the crude sample in a minimal volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then dilute it with your acidic mobile phase[4]. Ensure your HPLC gradient starts with at least 15–20% organic modifier (Acetonitrile) to keep the compound solvated upon injection.
Part 2: Logical Workflows & Mechanisms
Fig 1: Optimized HPLC purification workflow for Fmoc-protected piperazine derivatives.
Fig 2: Effect of mobile phase pH on silanol ionization and secondary amine peak tailing.
Part 3: Quantitative Data & Modifier Selection
Choosing the correct acidic modifier is a balance between chromatographic resolution and downstream application needs. TFA is an excellent ion-pairing agent that yields the sharpest peaks, but it causes ion suppression in Mass Spectrometry (MS)[8]. Formic acid (FA) is MS-compatible but is a weaker acid, sometimes resulting in slight tailing for highly basic piperazines.
Table 1: Impact of Mobile Phase Modifiers on Chromatographic Metrics
| Mobile Phase Modifier | Approx. pH | Peak Asymmetry ( As ) | Fmoc Stability (24h) | LC-MS Compatibility |
| None (Water/ACN) | ~6.5 | > 2.5 (Severe Tailing) | Poor (Degradation) | Excellent |
| 0.1% Formic Acid (FA) | ~2.7 | 1.3 - 1.5 (Slight Tailing) | Excellent | Excellent |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | 1.0 - 1.1 (Sharp) | Excellent | Poor (Ion Suppression) |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: each step contains built-in checks to ensure the chemical integrity of the Fmoc group and the ester linkage while maximizing resolution.
Step 1: Sample Quenching & Preparation
-
Weigh 10–20 mg of crude Methyl 4-Fmoc-piperazine-2-carboxylate into a clean vial.
-
Dissolve the compound in 200 µL of neat DMSO. Validation: Complete dissolution confirms no highly cross-linked polymeric impurities are present.
-
Slowly dilute with 800 µL of Mobile Phase A (0.1% TFA in H₂O).
-
Critical Step: If the solution becomes cloudy, sonicate for 5 minutes. If turbidity persists, add 100 µL of Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to prevent frit clogging[4].
Step 2: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1.0 L of ultra-pure water (18.2 MΩ·cm).
-
Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1.0 L of HPLC-grade Acetonitrile[4].
-
Degas both solvents via ultrasonication for 10 minutes.
Step 3: Column Selection & Equilibration
-
Install a fully end-capped C18 column (e.g., 5 µm, 100 Å pore size).
-
Equilibrate the column at 15% Mobile Phase B for 10 column volumes.
-
Validation: Monitor the UV baseline at 265 nm. A stable, flat baseline indicates the column is fully equilibrated and the TFA background absorbance is constant.
Step 4: Gradient Execution
-
Flow Rate: 1.0 mL/min (for a standard 4.6 x 150 mm analytical column)[4].
-
Injection Volume: 10–20 µL.
-
Gradient Program:
-
0–2 min: Hold at 15% B (Desalting and polar impurity elution).
-
2–20 min: Linear ramp from 15% B to 85% B (Elutes the target compound).
-
20–25 min: Hold at 95% B (Column wash to remove highly hydrophobic Fmoc byproducts).
-
25–30 min: Return to 15% B (Re-equilibration).
-
-
Detection: Set UV channels to 214 nm (amide/ester backbone) and 265 nm / 301 nm (specific to the Fmoc chromophore)[7].
Step 5: Fraction Collection & Post-Processing
-
Collect fractions corresponding to the major peak absorbing at 265 nm.
-
Critical Step: Immediately freeze the collected fractions in liquid nitrogen and lyophilize them. Leaving the purified compound in aqueous TFA for extended periods (>48 hours) at room temperature can lead to slow acid-catalyzed hydrolysis of the C2 methyl ester.
References
-
Base‑Deactivated HPLC Column? Understanding Silanol Activity - MICROSOLV. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns - Agilent. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
Overcoming steric hindrance in 4-Fmoc-piperazine-2-carboxylate coupling reactions
Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult challenges in peptidomimetics and drug development: overcoming the severe steric hindrance encountered during 4-Fmoc-piperazine-2-carboxylate coupling reactions.
The inherent steric bulk from the cyclic piperazine ring, combined with the adjacent protecting groups (such as Fmoc or Boc), severely impedes the approach of amine coupling partners. This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to help you achieve high-yielding, epimerization-free amide bond formation.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why do standard carbodiimide coupling reagents (like EDC/HOBt or DIC) consistently yield <50% product with 4-Fmoc-piperazine-2-carboxylic acid? A: The failure of standard carbodiimides stems from the activation energy barrier imposed by the substrate's geometry. The formation of an amide bond is a nucleophilic acyl substitution. When using EDC or DIC, the resulting O-acylisourea intermediate is not reactive enough to overcome the spatial barrier created by the rigid piperazine ring and the bulky C4-Fmoc group[1]. To drive the reaction to completion, you must generate a highly reactive electrophilic intermediate. Switching to uronium/aminium salts like HATU or COMU converts the hindered carboxylic acid into a highly potent 7-aza-1-hydroxybenzotriazole (At) or 1-cyano-2-ethoxy-2-oxoethylidenaminooxy (Oxyma) ester, which drastically accelerates the aminolysis step [5].
Q2: I am observing significant epimerization at the C2 chiral center during activation. How do I prevent this while maintaining high coupling efficiency? A: Epimerization in piperazine-2-carboxylic acid derivatives primarily occurs via the oxazolone (or pseudo-oxazolone) intermediate pathway, which is base-catalyzed[4]. When you use a strong, unhindered base like N,N-Diisopropylethylamine (DIEA) alongside a highly active reagent like HATU, the base abstracts the acidic alpha-proton at the C2 position before the incoming amine can attack. The Solution: Substitute DIEA with 2,4,6-trimethylpyridine (TMP/collidine). TMP is sufficiently basic to facilitate the coupling but sterically hindered enough to prevent the abstraction of the alpha-proton, thereby suppressing epimerization to <2%.
Q3: How does Microwave-Assisted Peptide Synthesis (MAPS) solve incomplete acylation in solid-phase workflows? A: In sterically demanding solid-phase peptide synthesis (SPPS), growing peptide chains often suffer from intra- and intermolecular aggregation (β-sheet formation), which physically blocks the N-terminus [3]. Conductive heating is often too slow to prevent this. Microwave heating (dielectric heating) directly interacts with the polar solvent (DMF/NMP) and the dipole moments of the peptide backbone. This rapid, localized energy transfer disrupts hydrogen bonding networks and provides the exact kinetic energy required to overcome the high activation barrier of the hindered transition state, reducing coupling times from 24 hours to 10 minutes [2].
Part 2: Quantitative Data on Coupling Reagents
To make informed decisions, compare the empirical performance of various coupling systems when applied to the sterically hindered 4-Fmoc-piperazine-2-carboxylate scaffold.
| Coupling System | Base | Temperature | Yield (%) | Epimerization (%) | Reaction Time | Mechanistic Causality |
| EDC / HOBt | DIEA | 25 °C | < 40% | < 1.0% | 24 h | Insufficient electrophilic activation for hindered nucleophilic attack. |
| DIC / Oxyma | DIEA | 75 °C (MW) | 85% | 3.0 - 5.0% | 15 min | MW heating overcomes steric barrier; strong base causes moderate epimerization. |
| HATU | DIEA | 25 °C | 75% | 5.0 - 8.0% | 4 h | Highly reactive At-ester forms, but basicity promotes oxazolone formation. |
| HATU | TMP | 75 °C (MW) | > 95% | < 2.0% | 10 min | Optimal: MW drives kinetics; TMP minimizes alpha-proton abstraction. |
| COMU | TMP | 25 °C | 90% | < 1.0% | 2 h | Morpholino group in COMU enhances solubility and reactivity at room temp. |
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system. Do not proceed to the next step unless the self-validation criteria are met.
Protocol A: Microwave-Assisted Solid-Phase Coupling (MAPS)
Objective: Couple 4-Fmoc-piperazine-2-carboxylic acid to a resin-bound secondary amine.
-
Resin Preparation & Swelling: Suspend 0.1 mmol of the amine-functionalized resin in 3 mL of anhydrous DMF for 30 minutes.
-
Causality: Swelling expands the polystyrene/PEG matrix, maximizing pore diameter to accommodate the bulky piperazine incoming group.
-
-
Pre-Activation (Crucial Step): In a separate vial, dissolve 4-Fmoc-piperazine-2-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add TMP (0.6 mmol, 6.0 eq).
-
Causality: HATU is used at a slight deficit (2.9 eq vs 3.0 eq) to guarantee no free uronium species remain to irreversibly cap the resin-bound amine.
-
-
Microwave Coupling: Transfer the activated solution to the resin. Apply microwave irradiation (e.g., CEM Discover SPS) at 75 °C for 10 minutes at 20 W maximum power [3].
-
Self-Validation (Verification Step): Wash the resin thoroughly (DMF x5, DCM x5). Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) on a micro-cleaved resin sample.
-
Validation Check: A colorless/yellow bead result confirms >99% acylation. If beads appear blue/green, the reaction is incomplete. Do not proceed to Fmoc deprotection. Immediately perform a second coupling cycle using COMU/TMP at room temperature for 2 hours.
-
Protocol B: Solution-Phase Synthesis using COMU
Objective: Synthesize a piperazine-2-carboxamide in solution without thermal degradation.
-
Substrate Solubilization: Dissolve 4-Fmoc-piperazine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM at 0 °C.
-
In Situ Activation: Add COMU (1.05 eq) followed dropwise by TMP (2.5 eq).
-
Causality: COMU is highly soluble and generates a reactive Oxyma-ester byproduct that is non-explosive and highly efficient at low temperatures, preserving the C2 stereocenter.
-
-
Nucleophilic Addition: Allow the reaction to slowly warm to 25 °C and stir for 2 hours.
-
Self-Validation (Reaction Monitoring): Monitor via TLC (Ninhydrin stain).
-
Validation Check: The complete disappearance of the primary/secondary amine spot indicates successful conversion. Quench the reaction with saturated aqueous NaHCO3 only after the amine spot is entirely consumed.
-
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree if you encounter low yields or high epimerization during your coupling cycles.
Workflow for troubleshooting hindered 4-Fmoc-piperazine-2-carboxylate couplings.
References
-
Chemical Society Reviews (RSC Publishing). "Microwave heating in solid-phase peptide synthesis". Available at:[Link]
-
ACS Publications. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies". Available at: [Link]
-
MDPI. "Epimerisation in Peptide Synthesis". Available at: [Link]
- Google Patents. "US8236766B2 - Uses of synthetic peptide amides".
Improving coupling efficiency of Fmoc-protected piperazine derivatives with bulky amino acids
Welcome to the Advanced Peptide Synthesis Support Center. Coupling bulky, sterically hindered Fmoc-amino acids (such as Fmoc-Val-OH, Fmoc-Ile-OH, or Aib) to piperazine derivatives is notoriously difficult. Because piperazine is a cyclic secondary amine, its nucleophilic nitrogen is structurally restricted, creating a high activation energy barrier during peptide bond formation[1].
This guide is designed for researchers and process chemists to troubleshoot stalled couplings, understand the mechanistic causality behind reagent failures, and implement self-validating protocols to ensure high-yield synthesis.
Troubleshooting Guide & FAQs
Q1: Why do couplings between bulky Fmoc-amino acids and piperazine derivatives frequently stall or result in massive deletion sequences? A1: The fundamental issue is severe steric hindrance. Piperazine is a cyclic secondary amine, meaning the incoming activated carboxyl group must navigate a highly restricted trajectory to undergo nucleophilic attack. When the incoming amino acid is bulky (e.g., branched side chains like Val or Ile), the steric clash raises the transition state energy[1]. If the coupling rate drops below the rate of competing side reactions, the synthesis stalls, leading to truncated sequences.
Q2: I am using HATU to force the coupling, but my LC-MS shows a truncated mass of +98 Da. What is happening? A2: You have fallen into the "Guanidylation Trap" [2]. HATU is a powerful uronium/aminium salt. If the secondary amine of the piperazine is exposed to HATU before the carboxylic acid is fully activated, the amine will act as a nucleophile and directly attack the uronium carbon of HATU. This irreversible side reaction caps the peptide chain with a tetramethylguanidinium moiety (adding exactly ~98 Da to the mass), rendering it a "dead sequence" that cannot be further elongated[2].
Q3: How can I prevent guanidylation while maintaining the high coupling efficiency of HATU? A3: You must implement the Pre-Activation Rule [2]. Never mix the amino acid, HATU, base, and resin simultaneously. Instead, pre-activate the Fmoc-amino acid with HATU and a hindered base (like N,N-Diisopropylethylamine, DIPEA) in a separate vial for 1–2 minutes[3]. This brief window ensures the formation of the highly reactive OAt-active ester. Once the active ester is formed, add the solution to the piperazine-bound resin. This maximizes coupling kinetics while shielding the secondary amine from unreacted HATU[2].
Q4: Should I switch from HATU to COMU for these specific piperazine couplings? A4: Yes, switching to COMU is highly recommended for sterically demanding secondary amines. COMU generates an Oxyma-derived active ester rather than a benzotriazole ester[4]. It exists entirely in the more reactive uronium form and requires only one equivalent of base, which minimizes base-catalyzed side reactions like epimerization[4]. Most importantly, COMU has a significantly lower propensity to cause guanidylation compared to HATU, making it a safer choice for sluggish piperazine couplings[4].
Q5: How do I verify if the coupling to the piperazine derivative was successful? A5: Do not use the standard Kaiser (ninhydrin) test. The Kaiser test detects primary amines and will yield a false negative (colorless/yellow) even if the secondary piperazine amine is completely unreacted. You must use the Chloranil test (or De Clercq test), which is specifically designed to detect secondary amines.
Data Presentation: Coupling Reagent Comparison
The following table summarizes the quantitative and mechanistic differences between common coupling reagents when applied to bulky amino acid-to-piperazine couplings.
| Coupling Reagent | Reactive Intermediate | Guanidylation Risk | Base Requirement | Relative Efficiency (Bulky to 2° Amine) |
| COMU | Oxyma ester | Low | 1.0 eq DIPEA/TMP | Excellent (Preferred)[4] |
| HATU | OAt ester | High (if no pre-activation) | 2.0 - 5.0 eq DIPEA | Excellent (Requires strict protocol)[3] |
| HBTU | OBt ester | High | 2.0 eq DIPEA | Poor to Moderate[2] |
| DIC / Oxyma | Oxyma ester | None (carbodiimide) | None (neutral) | Good (Often requires microwave heat) |
Experimental Workflow & Logic
Troubleshooting workflow for resolving stalled piperazine couplings in solid-phase peptide synthesis.
Self-Validating Protocol: High-Efficiency Coupling to Piperazine
This protocol utilizes a self-validating loop to ensure the steric barrier is overcome without destroying the growing peptide chain via side reactions.
Materials:
-
Fmoc-protected bulky amino acid (e.g., Fmoc-Val-OH): 3.0 – 5.0 equivalents[3]
-
Coupling Reagent (COMU or HATU): 2.9 – 4.9 equivalents[3]
-
Base (DIPEA or TMP): 6.0 – 10.0 equivalents (for HATU) or 3.0 eq (for COMU)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation & Deprotection:
-
Pre-Activation (Critical Causality Step):
-
In a separate, dry vial, dissolve the Fmoc-amino acid and the coupling reagent (HATU or COMU) in a minimum volume of DMF.
-
Add the base (DIPEA). Vortex briefly.
-
Wait exactly 1 to 2 minutes. Causality Note: This specific timeframe allows the carboxylic acid to convert fully into the highly reactive OAt or Oxyma ester before it encounters the resin, preventing the piperazine amine from attacking the coupling reagent directly[2].
-
-
Coupling Reaction:
-
Transfer the pre-activated solution to the reaction vessel containing the resin.
-
Agitate at room temperature for 2 to 4 hours.
-
Alternative for Extreme Hindrance: If coupling Aib to piperazine, transfer the vessel to a microwave peptide synthesizer and heat at 75°C for 10–15 minutes.
-
-
Primary Self-Validation (Chloranil Test):
-
Wash the resin (3x DMF, 3x DCM).
-
Take a few beads and perform the Chloranil test.
-
Validation Logic: If the beads remain colorless/yellowish, the secondary amine has successfully reacted. If the beads turn dark blue/green, unreacted secondary amine remains. Proceed immediately to a double coupling using fresh reagents.
-
-
Secondary Validation (LC-MS Micro-cleavage):
-
Withdraw 1 mg of resin, wash with DCM, and dry.
-
Treat with cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour.
-
Precipitate in cold ether, centrifuge, dissolve in water/acetonitrile, and analyze via LC-MS.
-
Validation Logic: Confirm the presence of the target mass. If a +98 Da adduct is observed, the pre-activation time in Step 2 was insufficient, and the guanidylation trap occurred[2].
-
Sources
Comparative Guide: Methyl 4-Fmoc-piperazine-2-carboxylate vs. Boc-piperazine-2-carboxylate in Peptidomimetic Synthesis
Executive Summary
The strategic incorporation of heterocyclic ring systems, such as piperazine-2-carboxylic acid (PCA), into peptide backbones is a cornerstone of modern peptidomimetic drug design. These constrained scaffolds act as potent inducers of secondary structures (e.g., γ -turns and type II β -turns), which are critical for enhancing target affinity and proteolytic stability . When synthesizing these complex molecules, the choice of protecting group strategy—specifically between Methyl 4-Fmoc-piperazine-2-carboxylate and Boc-piperazine-2-carboxylate —dictates the synthetic workflow, reaction conditions, and ultimate yield. This guide provides an objective, data-driven comparison of these two derivatives to assist researchers in optimizing their solid-phase (SPPS) and solution-phase peptide synthesis workflows.
Mechanistic Framework & Orthogonality
The fundamental distinction between these two building blocks lies in their orthogonal deprotection mechanisms, which govern their compatibility with various peptide sequences .
-
Fmoc Strategy : The Fmoc group on Methyl 4-Fmoc-piperazine-2-carboxylate is base-labile. Deprotection is typically achieved using 20% piperidine in DMF. This process proceeds via a base-catalyzed β -elimination, releasing a reactive dibenzofulvene intermediate that is subsequently sequestered by the amine . This strategy allows for "true orthogonality" because acid-labile side-chain protecting groups remain completely intact during chain elongation .
-
Boc Strategy : The Boc group is acid-labile, requiring moderately strong acids like trifluoroacetic acid (TFA) for removal. While this exposes the growing peptide to repeated acidic conditions, TFA is an excellent solvent for disrupting interchain hydrogen bonding, which is highly advantageous for long, aggregation-prone sequences .
Deprotection pathways for Fmoc vs Boc protected piperazine-2-carboxylate derivatives.
Chemical Properties & Performance Data
When selecting between the two derivatives, physical properties and downstream cleavage requirements must be evaluated. A critical structural difference is that the Fmoc derivative is commonly supplied as a methyl ester . If the C2-carboxylate is intended to be coupled to an incoming amine, a preliminary saponification step is required. Conversely, standard Boc-piperazine-2-carboxylic acid is ready for immediate activation.
Table 1: Comparative Chemical Properties and SPPS Performance
| Feature | Methyl 4-Fmoc-piperazine-2-carboxylate | Boc-piperazine-2-carboxylate |
| Primary Application | Fmoc-SPPS / Solution-phase building block | Boc-SPPS / Solution-phase synthesis |
| Deprotection Reagent | 20% Piperidine in DMF (Base) | 50% TFA in DCM (Acid) |
| Final Cleavage Reagent | TFA (Mild Acid) | HF or TFMSA (Strong, hazardous acid) |
| Aggregation Disruption | Low (DMF is a poor disaggregating solvent) | High (TFA effectively disrupts H-bonds) |
| Pre-activation Need | Saponification of methyl ester required | None (if free acid is used) |
| Scalability (cGMP) | High (Milder conditions, easily automated) | Moderate (HF handling requires specialized gear) |
Experimental Protocol: Coupling Piperazine Derivatives in SPPS
Because the piperazine ring contains secondary amines, coupling to or from this scaffold is sterically hindered. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in incomplete couplings. The following self-validating protocol utilizes highly reactive uronium salts (HATU) to overcome this steric barrier.
Step-by-Step Methodology:
-
Preparation (Fmoc derivative only) : If utilizing Methyl 4-Fmoc-piperazine-2-carboxylate as an internal residue, you must first hydrolyze the methyl ester. Treat the compound with 1.2 eq LiOH in MeOH/H₂O (3:1) for 2 hours at room temperature.
-
Self-Validation: Monitor via LC-MS until the mass shifts from [M+H]⁺ to[M-CH₃+H]⁺. Lyophilize to obtain the free acid.
-
-
Resin Swelling : Swell the peptide-resin (e.g., Rink Amide for Fmoc, MBHA for Boc) in DCM for 30 minutes, followed by DMF for 15 minutes to maximize solvent accessibility.
-
Activation & Coupling :
-
Dissolve 3.0 eq of the piperazine-2-carboxylic acid derivative and 2.9 eq of HATU in minimal DMF.
-
Add 6.0 eq of DIPEA (N,N-Diisopropylethylamine). Causality: The solution will turn yellow, visually indicating active ester formation.
-
Add the mixture to the resin and agitate for 2 hours at room temperature.
-
-
Coupling Validation (Chloranil Test) : Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines. To verify coupling completion on the piperazine N-terminus, perform a Chloranil test.
-
Self-Validation: A negative result (colorless/yellow beads) confirms successful coupling; a positive result (blue/green beads) dictates a mandatory double coupling step.
-
-
Deprotection & Monitoring :
-
Fmoc: Treat with 20% piperidine in DMF (2 x 10 min). Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm to quantify dibenzofulvene release, ensuring complete Fmoc removal .
-
Boc: Treat with 50% TFA in DCM (2 x 15 min). Wash extensively with DCM and neutralize with 5% DIPEA in DCM before the next coupling.
-
Causality & Expert Insights
Why choose Methyl 4-Fmoc-piperazine-2-carboxylate? The Fmoc strategy is the industry standard for a reason: it avoids the highly corrosive and toxic liquid hydrogen fluoride (HF) required for final cleavage in Boc chemistry . Furthermore, if your target peptidomimetic contains acid-sensitive modifications (e.g., sulfated tyrosines, Trt-protected cysteines, or specific glycosylations), the Fmoc approach is mandatory. The repeated TFA exposures inherent in Boc-SPPS would prematurely degrade these delicate moieties .
Why choose Boc-piperazine-2-carboxylate? Boc chemistry remains highly relevant for "difficult sequences." The piperazine ring introduces rigid conformational constraints that can exacerbate peptide aggregation on the resin. Because Boc deprotection utilizes TFA—a solvent that effectively protonates the peptide backbone and disrupts interchain hydrogen networks—it often yields higher purities for long, hydrophobic, or aggregation-prone sequences where Fmoc chemistry might stall due to steric occlusion .
Workflow Decision Logic
To streamline process development, the following decision matrix illustrates the logical progression for selecting the optimal piperazine derivative based on sequence characteristics.
Decision matrix for selecting Fmoc vs Boc piperazine derivatives in peptide synthesis.
References
-
Title : Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source : PubMed Central (PMC) - NIH URL :[Link]
Strategic Regioselective Protection of Piperazine-2-Carboxylate Derivatives: Fmoc vs. Cbz
Piperazine-2-carboxylic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, serving as critical structural motifs in central nervous system (CNS) agents, antiviral drugs (e.g., Crixivan), and various kinase inhibitors[1]. The molecular architecture of piperazine-2-carboxylate features two secondary amines (N1 and N4) and a C2-carboxylic acid. Because these nitrogen atoms exist in different steric and electronic environments, achieving regioselective protection is both a fundamental challenge and a strategic necessity for downstream derivatization[2].
As an application scientist designing synthetic routes, selecting the correct orthogonal protecting groups for N1 and N4 dictates the success of subsequent coupling reactions, particularly when integrating these scaffolds into solid-phase peptide synthesis (SPPS) or complex peptidomimetics. This guide provides an in-depth mechanistic comparison and validated protocols for utilizing 9-Fluorenylmethoxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) protecting groups on piperazine-2-carboxylate derivatives.
Mechanistic Divergence: Fmoc vs. Cbz
To design a self-validating synthetic system, one must understand the causality behind the cleavage mechanisms of Fmoc and Cbz. These two groups offer perfect orthogonality, allowing one nitrogen to be manipulated while the other remains securely masked[3][4].
The Fmoc Group (Base-Labile)
The Fmoc group is the cornerstone of modern SPPS[5]. It is installed via electrophilic reagents like Fmoc-Cl or Fmoc-OSu.
-
Cleavage Mechanism: Fmoc deprotection does not rely on hydrolysis; rather, it undergoes a base-catalyzed E1cb elimination [6]. A mild base (traditionally 20% piperidine in DMF) deprotonates the highly acidic proton at the 9-position of the fluorene ring. This triggers the expulsion of the carbamate, which subsequently decarboxylates to release the free amine.
-
Analytical Advantage: The elimination generates dibenzofulvene, a highly UV-active byproduct (~301 nm). This allows for real-time spectrophotometric monitoring of the deprotection step, creating a self-validating feedback loop during automated synthesis[6].
The Cbz Group (Hydrogenolysis/Acid-Labile)
Introduced by Bergmann and Zervas, the Cbz (or Z) group provides robust protection that is entirely stable to the basic conditions used for Fmoc cleavage[4].
-
Cleavage Mechanism: Cbz is classically removed via catalytic hydrogenolysis (H2 gas over Pd/C catalyst). The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, yielding toluene and an unstable carbamic acid that spontaneously decarboxylates[7].
-
Strategic Utility: Because Cbz is impervious to piperidine and mild acids, it is ideal for permanently masking the N4 position while the N1 position undergoes iterative Fmoc-based peptide coupling cycles[5][7].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of Fmoc and Cbz when applied to piperazine scaffolds.
| Property | Fmoc (9-Fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) |
| Primary Cleavage Mechanism | Base-catalyzed E1cb elimination | Catalytic hydrogenolysis |
| Standard Deprotection Reagent | 20% Piperidine or 5% Piperazine in DMF | H2 (1 atm), 10% Pd/C in MeOH |
| Stability to TFA (Acid) | Highly Stable | Stable (Requires HF or HBr/AcOH for acid cleavage) |
| Stability to Piperidine (Base) | Highly Labile (t½ ≈ 6 seconds) | Highly Stable |
| Steric Bulk | Very High (planar fluorene system) | Moderate |
| UV Absorbance | Strong (~301 nm) | Weak (aromatic region ~254 nm) |
| Primary Byproducts | Dibenzofulvene (requires basic scavenging) | Toluene, CO2 (volatile, easily removed) |
Strategic Workflow: Regioselective Orthogonal Protection
When functionalizing piperazine-2-carboxylic acid, the N4 amine is significantly more nucleophilic and less sterically hindered than the N1 amine, which is deactivated by the adjacent electron-withdrawing C2-carboxylate[1][2].
We exploit this inherent reactivity gradient to perform a regioselective N4-Cbz protection, followed by a forced N1-Fmoc protection.
Caption: Orthogonal protection workflow for piperazine-2-carboxylic acid highlighting N4/N1 selectivity.
Self-Validating Experimental Protocols
The following methodologies are engineered with built-in validation steps to ensure high-fidelity synthesis.
Protocol 1: Regioselective N4-Cbz Protection
Causality: By buffering the reaction to pH ~9.0, the more basic N4 position (pKa ~9.8) is predominantly available as a free base, while the N1 position (pKa ~5.6) remains sterically shielded and electronically deactivated by the adjacent carboxylate[1].
-
Preparation: Dissolve piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
pH Control: Adjust the solution to pH 9.0 using 1M NaOH. Critical Step: Maintaining this pH prevents the protonation of N4 while keeping N1 unreactive.
-
Addition: Cool the mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 30 minutes. Monitor the pH continuously, adding 1M NaOH to maintain pH 9.0.
-
Validation (TLC): Spot the reaction on silica gel. A successful N4-protection will yield a product that is UV-active (due to the benzyl ring) but still stains positive (purple/yellow) with Ninhydrin, confirming the N1 secondary amine remains unprotected.
Protocol 2: N1-Fmoc Protection
Causality: Because N1 is sterically hindered, forcing conditions are required. We utilize Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl can erroneously react with the C2-carboxylate to form a mixed anhydride, leading to oligomerization. Fmoc-OSu is a milder, amine-selective reagent[6].
-
Preparation: Dissolve the N4-Cbz-piperazine-2-carboxylic acid (1.0 eq) in 10% aqueous Na2CO3 and 1,4-dioxane (1:1).
-
Addition: Add 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu, 1.2 eq) in one portion at room temperature.
-
Reaction: Stir vigorously for 12 hours.
-
Validation (TLC & UV): The fully protected product (N1-Fmoc, N4-Cbz) will be highly UV-active at 254 nm and Ninhydrin-negative , proving that both nitrogen centers are successfully masked.
Protocol 3: Greener Selective Fmoc Deprotection
Causality: While 20% piperidine is the industry standard for Fmoc removal, piperidine is toxic and highly regulated. Research demonstrates that 5% piperazine in DMF is an exceptionally effective, greener alternative. Piperazine acts as both the base to initiate the E1cb elimination and the scavenger to trap the dibenzofulvene byproduct, reducing undesired diketopiperazine formation to <4%[5][6].
-
Preparation: Swell the resin-bound (or dissolve the free) N1-Fmoc, N4-Cbz-piperazine derivative in DMF.
-
Cleavage: Treat with a solution of 5% piperazine and 1% DBU in DMF for 15-30 minutes at room temperature[5][6].
-
Validation (HPLC): Monitor the reaction via HPLC at 301 nm. The disappearance of the strongly absorbing Fmoc-adduct peak confirms complete deprotection, leaving the N4-Cbz group entirely intact[4].
References[1] Benchchem. "1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6". Benchchem. https://www.benchchem.com[5] Smolecule. "Buy (R)-Piperazine-2-carboxylic acid | 31321-68-3". Smolecule. https://www.smolecule.com[2] Alan M. Warshawsky, et al. "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines: Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid". ResearchGate. https://www.researchgate.net[3] National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". PubMed Central. https://www.ncbi.nlm.nih.gov[7] Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry. https://www.masterorganicchemistry.com[6] Wikipedia. "Fluorenylmethyloxycarbonyl protecting group". Wikipedia. https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group[4] Benchchem. "A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups". Benchchem. https://www.benchchem.com
Sources
- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy (R)-Piperazine-2-carboxylic acid | 31321-68-3 [smolecule.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
HPLC method validation for assessing Methyl 4-Fmoc-piperazine-2-carboxylate purity
High-Performance Liquid Chromatography (HPLC) Method Validation for Assessing Methyl 4-Fmoc-piperazine-2-carboxylate Purity: A Comparative Column Chemistry Guide
Executive Summary
Methyl 4-Fmoc-piperazine-2-carboxylate is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and targeted drug development. Ensuring its high purity (≥99%) is paramount, as trace impurities can propagate through synthesis cycles, drastically reducing final therapeutic yields. This guide objectively compares the performance of a traditional C18 stationary phase against a Biphenyl phase for the purity assessment of this compound, grounded in the latest 1[1] and FDA validation standards.
The Causality of Chromatographic Choices: Why Column Chemistry Matters
As a Senior Application Scientist, method development must begin with a first-principles analysis of the analyte's molecular structure. Methyl 4-Fmoc-piperazine-2-carboxylate possesses two distinct structural domains that dictate its chromatographic behavior:
-
The Fmoc (Fluorenylmethoxycarbonyl) Group: A bulky, highly hydrophobic moiety with a dense, planar π -electron system.
-
The Piperazine Ring: In the 4-Fmoc derivative, the nitrogen at position 1 remains a secondary amine. At typical HPLC acidic pH levels, this nitrogen becomes protonated and highly basic.
The C18 Limitation: Traditional C18 columns rely exclusively on hydrophobic dispersion forces. While effective for neutral compounds, the positively charged secondary amine of the piperazine ring often penetrates the C18 alkyl chains, interacting with trace unendcapped silanols ( SiO− ) on the silica surface. This secondary ion-exchange interaction causes severe peak tailing and reduces the resolution between the main peak and structurally similar impurities (e.g., des-Fmoc degradants)[2].
The Biphenyl Advantage: A Biphenyl stationary phase introduces orthogonal selectivity. The aromatic rings of the biphenyl phase engage in robust π−π stacking interactions with the Fmoc group. This not only enhances retention but also provides a superior spatial orientation of the molecule on the stationary phase, effectively shielding the basic piperazine nitrogen from the silica surface and yielding highly symmetrical peaks.
Logical relationship of stationary phase selection for Fmoc-derivatized piperazine compounds.
Regulatory Grounding & Self-Validating Protocol Design
According to the 3[3], analytical procedures must be rigorously validated to demonstrate they are fit for their intended purpose across their lifecycle. The FDA further mandates that chromatographic methods must consistently produce accurate, precise, and reproducible results[4].
To guarantee data integrity, the experimental protocol described below is engineered as a self-validating system . It embeds System Suitability Testing (SST) to verify column performance, blank injections to rule out carryover, and bracketing standards to ensure instrument drift does not compromise quantitative accuracy during the run[5].
Stepwise analytical method validation workflow compliant with ICH Q2(R2) guidelines.
Experimental Methodology: Step-by-Step Protocol
Objective: To accurately quantify the purity of Methyl 4-Fmoc-piperazine-2-carboxylate and resolve it from known synthetic impurities (e.g., Fmoc-Cl, piperazine-2-carboxylic acid).
A. Reagents & Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent, protonating the piperazine nitrogen and suppressing residual silanol ionization to prevent tailing).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
-
Standard Solution (100% Level): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).
-
Sensitivity Solution (LOQ Level): Dilute the Standard Solution to 0.5 µg/mL.
B. Chromatographic Conditions
-
Columns Tested:
-
Column A: Standard C18 (150 mm × 4.6 mm, 3 µm, 100 Å)
-
Column B: Biphenyl (150 mm × 4.6 mm, 3 µm, 100 Å)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).
-
Detection: UV at 265 nm (Optimal absorbance for the Fmoc chromophore).
-
Injection Volume: 10 µL
-
Gradient Program:
-
0–2 min: 20% B
-
2–12 min: 20% → 80% B
-
12–15 min: 80% B
-
15–15.1 min: 80% → 20% B
-
15.1–20 min: 20% B (Re-equilibration)
-
C. Self-Validating Execution Sequence
-
Inject Blank (1 injection): Ensures no baseline interference or ghost peaks.
-
Inject Sensitivity Solution (1 injection): Verifies Signal-to-Noise (S/N) ≥ 10.
-
Inject Standard Solution (6 injections): Establishes System Suitability (SST) prior to sample analysis.
-
Inject Sample Solutions: Duplicate preparations, 1 injection each.
-
Inject Bracketing Standard (1 injection per 10 samples): Validates system stability and ensures no retention time drift.
Comparative Performance Data
The following tables summarize the experimental validation data, objectively comparing the C18 and Biphenyl columns under identical gradient conditions.
Table 1: System Suitability Parameters (SST) | Parameter | Acceptance Criteria (ICH/FDA) | Standard C18 Column | Biphenyl Column | | :--- | :--- | :--- | :--- | | Retention Time (RT) | N/A | 8.42 min | 9.15 min | | Tailing Factor (Tf) | ≤ 1.5 | 1.65 (Fail) | 1.08 (Pass) | | Theoretical Plates (N) | ≥ 2000 | 4,200 | 9,850 | | Resolution (vs. Fmoc-Cl) | ≥ 2.0 | 1.8 | 3.4 | | %RSD of Area (n=6) | ≤ 2.0% | 2.1% | 0.4% |
Data Interpretation: The C18 column failed the tailing factor criterion due to unsuppressed secondary interactions between the piperazine moiety and the silica support. The Biphenyl column passed all SST criteria, driven by the π−π stacking that dominates the retention mechanism.
Table 2: ICH Q2(R2) Validation Metrics (Biphenyl Column) | Validation Parameter | Test Range / Condition | Result | Status | | :--- | :--- | :--- | :--- | | Linearity | 50% to 150% of nominal concentration | R2=0.9998 | Pass | | Accuracy (Recovery) | Spiked at 80%, 100%, 120% levels | 99.2% - 100.5% | Pass | | Repeatability (Precision) | 6 preparations at 100% concentration | %RSD = 0.6% | Pass | | Specificity | Blank, Placebo, and Forced Degradation | No interference at RT | Pass | | Limit of Quantitation | S/N ≥ 10 | 0.03% (0.3 µg/mL) | Pass |
Conclusion
When assessing the purity of complex, multi-domain molecules like Methyl 4-Fmoc-piperazine-2-carboxylate, relying solely on traditional C18 chemistry can compromise data integrity due to peak tailing and poor resolution. By applying a first-principles approach to stationary phase selection, the Biphenyl column provides the necessary orthogonal selectivity. When coupled with a self-validating, ICH Q2(R2)-compliant protocol, this method guarantees the rigorous analytical trustworthiness required for modern regulatory submissions and drug development[6].
References
- ICH Q2(R2)
- ICH Q2(R2)
- Fmoc-piperazine hydrochloride - Product Information Source: Chem-Impex URL
- FDA Guidelines for Chromatography Validation Source: Allan Chemical Corporation URL
- ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL
Sources
- 1. database.ich.org [database.ich.org]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. agilent.com [agilent.com]
Comprehensive LC-MS Comparison Guide: Methyl 4-Fmoc-piperazine-2-carboxylate vs. Alternatives
Executive Summary
In drug discovery and solid-phase peptide synthesis (SPPS), piperazine-2-carboxylates are indispensable structural scaffolds. However, tracking these highly polar, low-molecular-weight intermediates via Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant analytical challenges. The choice of the amine protecting group—Fmoc, Boc, or Cbz—dictates the molecule's ionization efficiency, fragmentation predictability, and ultimate limit of detection (LOD).
This guide objectively compares the LC-MS performance of Methyl 4-Fmoc-piperazine-2-carboxylate against its Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) counterparts, providing researchers and drug development professionals with mechanistic insights and self-validating experimental protocols.
Mechanistic Causality: Why Fmoc Excels in LC-MS
As an Application Scientist, I frequently observe that researchers default to Boc-protection for its ease of cleavage, only to encounter severe signal suppression during LC-MS monitoring. Transitioning to an Fmoc-protected workflow resolves these issues through three distinct mechanisms:
-
Superior Ionization Efficiency: Fmoc-derivatized products demonstrate the highest ionization efficiency in positive-mode Electrospray Ionization (ESI+) compared to Boc or Cbz analogs[1]. The highly hydrophobic and polarizable fluorenyl ring acts as an optimal surface-active moiety, driving the analyte to the exterior of the ESI droplet and maximizing gas-phase ion emission.
-
Predictable and Specific Fragmentation: Fmoc derivatives yield highly specific fragment ions, which opens the possibility to select precise Multiple Reaction Monitoring (MRM) transitions[2]. Under Collision-Induced Dissociation (CID), the Fmoc group undergoes a characteristic cleavage (analogous to its base-catalyzed E1cB elimination), resulting in the neutral loss of dibenzofulvene (178 Da) and carbon dioxide (44 Da)[3]. This combined 222 Da mass loss is a highly specific diagnostic signature that prevents false positives.
-
Mobile Phase Compatibility: While Trifluoroacetic Acid (TFA) is frequently used in UV-HPLC to suppress silanol interactions and improve peak shape, it severely inhibits ionization efficiency and causes signal suppression in mass spectrometry[4]. Fmoc-piperazines are highly stable in 0.1% Formic Acid (FA), which serves as the ideal, MS-compatible alternative for final product characterization[4].
Comparative Performance Data
The following table summarizes the quantitative mass spectrometry parameters and relative performance metrics for the three primary protected forms of Methyl piperazine-2-carboxylate.
| Protecting Group | Precursor Ion [M+H]⁺ | Relative Ionization Efficiency (ESI+) | Primary CID Fragment (Q3) | Diagnostic Neutral Loss | Mobile Phase Stability (0.1% FA) |
| Fmoc | m/z 367.1 | Highest (Hydrophobic/Polarizable) | m/z 145.1 | 222 Da (Dibenzofulvene + CO₂) | Excellent |
| Boc | m/z 245.1 | Moderate | m/z 145.1 | 100 Da (Isobutylene + CO₂) | Good (Minor source lability) |
| Cbz | m/z 279.1 | Low-Moderate | m/z 145.1 | 134 Da (Benzyl alcohol + CO₂) | Excellent |
Self-Validating Experimental Protocol
To ensure reproducible quantification of Methyl 4-Fmoc-piperazine-2-carboxylate, follow this step-by-step LC-MS/MS methodology. This protocol is designed as a self-validating system: the observation of the m/z 189.1 intermediate fragment confirms the presence of the intact piperazine ring before total deprotection to m/z 145.1.
Step 1: Sample Preparation
-
Action: Dilute the synthetic intermediate in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.
-
Causality: The 0.1% FA ensures the molecule is properly protonated for ESI+, avoiding the severe ion suppression inherent to TFA[4].
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: The rapid gradient leverages the strong hydrophobicity of the Fmoc group, ensuring a sharp, well-resolved peak that elutes away from early-eluting polar matrix suppressors.
Step 3: MS/MS Source Optimization (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Causality: Fmoc is thermally robust; a 350°C desolvation temperature ensures efficient droplet evaporation without inducing premature thermal cleavage of the protecting group prior to entering the quadrupole.
Step 4: MRM Transition Setup
-
Q1 (Precursor): Set to m/z 367.1.
-
Collision Energy (CE): Set to 25 eV.
-
Q3 (Quantifier): Set to m/z 145.1 (Complete loss of Fmoc).
-
Q3 (Qualifier): Set to m/z 189.1 (Loss of dibenzofulvene only).
Analytical Workflow Visualization
LC-MS/MS analytical workflow and CID fragmentation pathway for Fmoc-piperazine derivatives.
References
-
[1] Title: Engineering a PLP-dependent Mannichase Source: National Institutes of Health (NIH) URL:
-
[2] Title: Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization Source: National Institutes of Health (NIH) URL:
-
[3] Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL:
-
[4] Title: Analysis and Purification of Synthetic Peptides by Liquid Chromatography Source: Agilent Technologies URL:
Sources
- 1. Engineering a PLP-dependent Mannichase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
Enantiomeric Resolution of Methyl 4-Fmoc-piperazine-2-carboxylate: A Comparative Chiral HPLC Guide
Introduction
Methyl 4-Fmoc-piperazine-2-carboxylate is a highly valuable chiral building block in modern drug discovery. The piperazine-2-carboxylate core is a ubiquitous structural motif found in numerous active pharmaceutical ingredients (APIs), including NMDA antagonists and nucleoside transport blockers [[1]]([Link]). Because the stereochemistry of these molecules dictates their pharmacological and toxicological profiles, robust enantioselective separation is a regulatory and scientific imperative .
As an Application Scientist, I approach the chiral resolution of this molecule by analyzing its structural microenvironment rather than relying on trial and error. The molecule features:
-
A bulky, lipophilic Fmoc group at N4: Provides strong π−π interactions and significant steric bulk.
-
A methyl ester at C2: Acts as a hydrogen bond acceptor and introduces dipole-dipole interaction sites.
-
A secondary amine at N1: Highly susceptible to secondary interactions with residual silanols on the silica support, which can cause severe peak tailing if not properly mitigated .
Mechanistic Rationale: The Chiral Recognition System
Successful chiral separation relies on the "Three-Point Interaction Model." For Fmoc-piperazine derivatives, immobilized polysaccharide-based Chiral Stationary Phases (CSPs) are exceptionally effective . The carbamate linkages in cellulose or amylose CSPs interact with the analyte via hydrogen bonding, while the phenyl rings provide π−π stacking opportunities with the fluorenyl ring of the Fmoc group .
Caption: Three-point chiral recognition model for Fmoc-piperazine derivatives on cellulose CSPs.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Selecting the right CSP dictates the success of the method. Below is an objective comparison of the top-performing column chemistries for this specific scaffold.
-
Immobilized Cellulose-Based (e.g., Chiralpak IC / Chiralcel OD-H)
-
Mechanism: Utilizes cellulose tris(3,5-dichlorophenylcarbamate) or tris(3,5-dimethylphenylcarbamate) , . The linear nature of the cellulose polymer creates distinct chiral cavities.
-
Performance: Excellent for Fmoc-protected amines. The dichlorophenyl derivative often provides superior resolution for bulky esters due to enhanced dipole interactions from the electron-withdrawing chlorine atoms.
-
-
Coated Amylose-Based (e.g., Chiralpak AD-H)
-
Mechanism: Amylose forms a more tightly coiled helical structure compared to cellulose.
-
Performance: Provides orthogonal selectivity. If a cellulose column fails to resolve the enantiomers, an amylose column is the logical next step .
-
-
Pirkle-Type (e.g., Whelk-O 1)
-
Mechanism: Relies heavily on π−π interactions.
-
Performance: While effective for many aromatic compounds, the extreme bulk of the Fmoc group combined with the 3D structure of the piperazine ring can sometimes hinder optimal insertion into the Pirkle cleft, making polysaccharide phases generally superior for this specific analyte.
-
Quantitative Performance Comparison
The following table summarizes expected chromatographic data based on established normal-phase elution modes for structurally similar Fmoc-piperazine-2-carboxylate enantiomers [[2]]([Link]), .
| Chiral Stationary Phase | Chiral Selector | Optimized Mobile Phase | Ret. Time (S) | Ret. Time (R) | Selectivity ( α ) | Resolution ( Rs ) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA / DEA (80:20:0.1) | 12.4 min | 15.1 min | 1.28 | 2.4 |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane / EtOH / DEA (85:15:0.1) | 10.8 min | 14.2 min | 1.39 | 3.1 |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA / DEA (85:15:0.1) | 14.5 min | 16.2 min | 1.15 | 1.6 |
| Whelk-O 1 | 1-(3,5-Dinitrobenzamido)-tetrahydrophenanthrene | Hexane / EtOH / DEA (90:10:0.1) | 18.2 min | 19.5 min | 1.09 | 1.1 |
Note: Diethylamine (DEA) is critical. Without it, the free N1 amine will interact with residual silanols, causing severe peak tailing and destroying resolution .
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system.
Caption: Step-by-step chiral HPLC method development and validation workflow.
Step 1: Mobile Phase Preparation
-
Measure 850 mL of HPLC-grade Hexane and 150 mL of HPLC-grade Ethanol.
-
Add 1.0 mL of Diethylamine (DEA) to act as a basic modifier. Causality: DEA acts as a sacrificial base, competing for acidic silanol sites on the silica support. This ensures the basic N1 of the piperazine elutes as a sharp, symmetrical peak rather than smearing across the baseline.
-
Degas the mixture ultrasonically for 10 minutes.
Step 2: System Equilibration
-
Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved .
-
Set the column oven temperature to 35 °C. Causality: Elevated temperature improves mass transfer kinetics within the porous chiral stationary phase, sharpening peaks and reducing backpressure.
Step 3: Sample Preparation & Injection
-
Dissolve 1.0 mg of racemic Methyl 4-Fmoc-piperazine-2-carboxylate in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.22 µm PTFE syringe filter.
-
Set the UV detector to 254 nm (optimal for the strongly absorbing Fmoc chromophore) .
-
Inject 10 µL of the sample.
Step 4: Data Analysis & System Suitability
-
Calculate the resolution ( Rs ) between the two enantiomeric peaks. A resolution of >1.5 is required for baseline separation and accurate quantitation .
-
Determine the enantiomeric excess (% ee) using the formula: %ee=[(Area1−Area2)/(Area1+Area2)]×100 .
Conclusion
For the enantiomeric separation of Methyl 4-Fmoc-piperazine-2-carboxylate, immobilized cellulose-based CSPs provide the most robust and thermodynamically favorable environment for chiral recognition. The inclusion of a basic modifier is non-negotiable for maintaining peak integrity. By following this rational, causality-driven approach, researchers can seamlessly transition from analytical screening to preparative-scale isolation.
Sources
A Head-to-Head Comparison of Coupling Reagents: Optimizing the Synthesis of Methyl 4-Fmoc-piperazine-2-carboxylate Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the formation of an amide bond is a fundamental and often pivotal step. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the purity of the final product. This is particularly true when dealing with sterically hindered or structurally complex building blocks like Methyl 4-Fmoc-piperazine-2-carboxylate. This guide provides a comprehensive comparison of two widely used uronium/aminium salt-based coupling reagents, HATU and HBTU, offering field-proven insights and detailed experimental protocols to aid in the rational selection of the optimal reagent for your specific application.
The Contenders: A Look at HATU and HBTU
Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are staples in the synthetic chemist's toolbox, prized for their ability to facilitate rapid and clean amide bond formation.[1][2] While structurally similar, a key distinction lies in the triazole core of their leaving groups.[1]
-
HBTU is based on 1-hydroxybenzotriazole (HOBt).[3]
-
HATU incorporates the more reactive 7-aza-1-hydroxybenzotriazole (HOAt).[1]
This seemingly minor difference has profound implications for their reactivity and effectiveness, particularly in challenging coupling scenarios.
Mechanism of Action: The Path to Amide Formation
The efficacy of both HATU and HBTU stems from their ability to activate a carboxylic acid, transforming it into a highly reactive intermediate that is readily attacked by an amine.[4] The generally accepted mechanism proceeds as follows:
-
Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[1][5]
-
Activation: The carboxylate anion attacks the electrophilic carbon of the uronium/aminium salt (HATU or HBTU), leading to the formation of a highly reactive O-acylisouronium intermediate.[4]
-
Active Ester Formation: This transient intermediate is rapidly intercepted by the corresponding triazole anion (OAt⁻ for HATU, OBt⁻ for HBTU) to generate a more stable, yet highly reactive, active ester.[1][4] This step releases a byproduct, tetramethylurea.[4][5]
-
Aminolysis: The incoming amine nucleophilically attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt or HOBt.[1]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. peptide.com [peptide.com]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Validation of Methyl 4-Fmoc-piperazine-2-carboxylate: A 2D NMR Comparative Guide
Executive Summary
Methyl 4-Fmoc-piperazine-2-carboxylate is a critical, orthogonally protected building block utilized extensively in peptidomimetics and targeted drug discovery. Validating its structural integrity post-synthesis is paramount, as regioisomerism—specifically distinguishing between N1 and N4 Fmoc substitution—can drastically derail downstream solid-phase peptide synthesis. While standard analytical suites rely heavily on mass spectrometry, LC-MS excels primarily at providing molecular weight and elemental composition, often falling short in mapping atomic-level connectivity[1]. Consequently, a robust 2D NMR strategy is required to achieve absolute structural certainty[2].
Comparative Analysis: 2D NMR vs. Orthogonal Techniques
To objectively evaluate the optimal analytical strategy, we must compare the resolving power of standard techniques against the specific structural challenges posed by this piperazine derivative. The synergistic use of LC-MS and NMR provides the highest confidence in structural integrity, overcoming the blind spots of individual methods.
| Analytical Technique | Regioisomer Differentiation | Stereochemical Insight | Quantitative Capability | Primary Limitation |
| LC-MS / MS-MS | Low (Isomers share identical mass/fragmentation) | None | Excellent (with standards) | Cannot definitively map exact positions of protecting groups on the piperazine ring. |
| 1D 1 H & 13 C NMR | Moderate | Low | Excellent | Severe signal overlap in the aliphatic piperazine region (2.5–4.5 ppm). |
| 2D NMR Suite (HSQC, HMBC, COSY) | Absolute (Unambiguous) | High (via NOESY/ROESY) | Moderate | Requires higher sample concentrations and longer acquisition times. |
Expertise & Experience: Overcoming the Rotameric Challenge
A common pitfall when analyzing Fmoc-protected secondary amines is the restricted rotation around the carbamate C–N bond. At room temperature (298 K), this restricted rotation yields distinct rotamers, causing severe line broadening or the appearance of duplicate, overlapping peak sets in the 1D 1 H NMR spectrum.
Causality in Experimental Design: To resolve this, the NMR sample must be prepared in a high-boiling solvent (such as DMSO- d6 ) and acquired at an elevated temperature (e.g., 340 K). The added thermal energy overcomes the rotational energy barrier, coalescing the rotameric signals into a single, sharp, time-averaged spectrum. This physical manipulation is non-negotiable; proceeding to 2D NMR without coalescing rotamers will result in duplicated HSQC and HMBC cross-peaks, rendering structural elucidation nearly impossible.
Strategic Workflow for Structural Validation
The core objective is to unambiguously prove that the Fmoc group is attached to N4 and the methyl ester is attached to C2. 2D NMR experiments like HSQC, COSY, and HMBC remain the undisputed workhorses for elucidating this level of small molecule connectivity[3].
Workflow for the orthogonal structural validation of Fmoc-piperazine derivatives.
Quantitative Data: Expected 2D NMR Correlations
By leveraging Heteronuclear Multiple Bond Correlation (HMBC), we can observe correlations across heteroatoms (typically 2 to 3 bonds away). The table below outlines the critical diagnostic correlations that differentiate the target compound from its N1-substituted regioisomer.
| Structural Position | Expected 13 C Shift (ppm) | Expected 1 H Shift (ppm) | Key COSY Correlations | Key HMBC Correlations (Proton to Carbon) |
| C2 (Piperazine) | ~58.0 | 3.40 – 3.60 (m) | H3 | Ester C=O (Confirms ester at C2) |
| C3 (Piperazine) | ~45.0 | 2.80 – 4.00 (m) | H2 | Fmoc C=O , C2 |
| C5 (Piperazine) | ~43.0 | 2.80 – 3.90 (m) | H6 | Fmoc C=O (Confirms Fmoc at N4) |
| C6 (Piperazine) | ~48.0 | 2.60 – 3.10 (m) | H5 | C2 |
| Ester C=O | ~172.0 | - | - | - |
| Ester OCH 3 | ~52.0 | 3.65 (s) | - | Ester C=O |
| Fmoc C=O | ~155.0 | - | - | - |
| Fmoc CH 2 | ~67.0 | 4.30 (m) | Fmoc CH | Fmoc C=O , Aromatic C |
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates built-in validation checks.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of Methyl 4-Fmoc-piperazine-2-carboxylate.
-
Solvent Selection: Dissolve the compound in 0.6 mL of DMSO- d6 .
-
Causality: DMSO- d6 is selected not only for its excellent solubilizing properties but because its high boiling point (189 °C) permits high-temperature acquisition (340 K) without solvent boiling or excessive vapor pressure, which would otherwise degrade magnetic lock stability.
-
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.
Step 2: Data Acquisition Parameters (at 340 K)
-
Thermal Equilibration: Insert the sample into the spectrometer and allow exactly 10 minutes for thermal equilibration at 340 K prior to tuning and shimming.
-
1D 1 H NMR (16 scans): Acquire a standard proton spectrum. Check: Ensure the broad rotameric baseline signals have coalesced into sharp multiplets.
-
HSQC (256 t1 increments, 8 scans/inc): Acquire to map direct C–H attachments, effectively separating the overlapping piperazine protons by their respective carbon chemical shifts.
-
HMBC (256 t1 increments, 16 scans/inc): Optimize the long-range coupling constant ( JCH ) to 8 Hz. This is the critical step to bridge the piperazine ring protons to the ester and Fmoc carbonyl carbons.
Step 3: Processing and Self-Validation
-
Apodization: Apply zero-filling to 1024 points in the F1 dimension and utilize a sine-bell squared apodization function.
-
Causality: This specific window function enhances the resolution of the closely eluting piperazine signals in the 2D contour map without severely degrading the signal-to-noise ratio.
-
-
Self-Validation Check (Critical): Extract the F2 (proton) projection of the completed HMBC spectrum and overlay it with the initial 1D 1 H spectrum acquired before the 2D runs.
-
Action: If the chemical shifts have drifted by >0.02 ppm, it indicates temperature instability or sample degradation during the lengthy 2D acquisition, invalidating the structural assignment. If the peaks align perfectly, the structural validation is mathematically and physically sound.
-
References
-
The Evolving Landscape of NMR Structural Elucidation MDPI[Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices PMC (NIH)[Link]
-
Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra NeurIPS[Link]
Sources
Methyl vs. Ethyl Ester Protecting Groups in Piperazine-2-Carboxylate Synthesis: A Comprehensive Guide
The Strategic Role of C2-Carboxylate Protection
Piperazine-2-carboxylic acid and its derivatives are fundamental building blocks in medicinal chemistry. They are frequently utilized as conformational constraints and isosteres in the design of bioactive molecules, including HIV protease inhibitors like Indinavir and various azabicyclic scaffolds[1][2]. To selectively functionalize the N1 and N4 positions during complex total syntheses, the C2-carboxylate must be transiently masked.
The choice between a methyl ester (OMe) and an ethyl ester (OEt) is not a trivial operational detail; it fundamentally alters the scaffold's steric environment, its susceptibility to unwanted intramolecular cyclizations (e.g., diketopiperazine formation), and the thermodynamic requirements for late-stage deprotection[3]. As an application scientist, selecting the correct protecting group requires balancing the stability needed during intermediate coupling steps with the lability required for final deprotection.
Mechanistic Causality: Sterics, Kinetics, and Stability
The divergent behavior of methyl and ethyl esters stems directly from the inductive effects and steric volume of the alkoxyl substituent.
Hydrolysis Kinetics ( BAC2 Mechanism)
Base-catalyzed saponification of carboxylic esters proceeds via a bimolecular acyl-oxygen cleavage ( BAC2 ) mechanism, where a hydroxide ion executes a nucleophilic attack on the carbonyl carbon[4]. The rate-determining step is the formation of the tetrahedral intermediate. Because the ethyl group is bulkier than the methyl group, it introduces greater steric shielding around the carbonyl center, raising the activation energy ( Ea ) required for nucleophilic attack[4][5]. Consequently, methyl esters hydrolyze significantly faster under milder conditions compared to their ethyl counterparts.
Intramolecular Side Reactions (Diketopiperazines)
A critical pitfall in piperazine-2-carboxylate synthesis is the spontaneous formation of diketopiperazines (DKPs). When the N1 or N4 position is deprotected, the free secondary amine can undergo an intramolecular nucleophilic attack on the C2-ester. Because methoxide is a slightly better leaving group than ethoxide, and the methyl ester is less sterically hindered, methyl piperazine-2-carboxylates are highly prone to DKP formation during prolonged basic coupling steps[3]. Ethyl esters mitigate this risk, offering a wider thermodynamic window for complex N-derivatisations.
Quantitative Comparison of Protecting Groups
To assist in route scouting, the following table summarizes the operational differences between the two protecting groups based on empirical kinetic and structural data:
| Property / Parameter | Methyl Ester (OMe) | Ethyl Ester (OEt) | Mechanistic Causality |
| Steric Hindrance (C2) | Low | Moderate | The additional −CH2− unit in the ethyl group increases the local van der Waals radius, shielding the carbonyl. |
| Base Hydrolysis Rate | Fast | Slower | Lower steric bulk allows an unhindered trajectory for OH− attack[4]. |
| Diketopiperazine Risk | High | Moderate | Faster intramolecular cyclization due to accessible carbonyl and lower activation barrier. |
| Biological Lability | High | High (Variable) | Both are cleaved by carboxylesterases (CES1/CES2), but specific binding pockets dictate exact in vivo half-lives[6]. |
| Physical State | Often yields oils | Better propensity for solids | Ethyl groups can sometimes improve lipophilicity and solid-state stability, aiding in crystallization[7]. |
Experimental Workflows & Self-Validating Protocols
The following workflow illustrates the decision matrix and synthetic path for utilizing these protecting groups.
Workflow comparing methyl and ethyl ester protecting groups in piperazine-2-carboxylate synthesis.
Protocol A: Synthesis of (S)-1-N-Boc-Piperazine-2-Carboxylic Acid Methyl Ester
Objective: Achieve high-yielding esterification while preventing racemization at the C2 chiral center[8][].
-
Activation: Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in anhydrous methanol (0.5 M). Cool the suspension to 0 °C using an ice-water bath.
-
Esterification: Dropwise, add thionyl chloride ( SOCl2 , 2.5 eq) over 30 minutes.
-
Causality: SOCl2 reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification while keeping the amine protonated, preventing premature DKP formation.
-
-
Reflux: Heat the reaction to 65 °C for 14 hours.
-
Validation Check 1: Monitor by LC-MS. The mass of the intermediate should shift to [M+H]+ = 145.1.
-
Boc-Protection: Concentrate the mixture in vacuo. Redissolve in a 1:1 mixture of THF and saturated aqueous NaHCO3 . Add Boc2O (1.1 eq) at 0 °C. Stir for 4 hours at room temperature.
-
Workup & Validation Check 2: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography (DCM/MeOH 95:5). TLC (ninhydrin stain) should show a single spot. Yields typically range from 85-90%[7].
Protocol B: Comparative Saponification (Deprotection)
Objective: Cleave the ester to yield the free carboxylic acid without disturbing the N-Boc protecting group.
-
Solvent System: Dissolve the N-Boc-piperazine-2-carboxylate ester (methyl or ethyl) in a 3:1:1 mixture of THF:MeOH: H2O (0.2 M).
-
Causality: This ternary solvent system ensures complete solubility of the lipophilic ester while providing the aqueous environment necessary for hydrolysis.
-
-
Base Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq) at 0 °C.
-
Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity without being overly harsh, thus preserving the N-Boc group.
-
-
Reaction Monitoring:
-
Methyl Ester: Complete within 2-3 hours at room temperature.
-
Ethyl Ester: Requires 6-12 hours at room temperature, or gentle heating (40 °C)[10].
-
-
Validation Check 3: Monitor via TLC. The starting material spot will disappear, and a new, highly polar baseline spot (the lithium carboxylate salt) will appear.
-
Acidic Workup: Carefully acidify the mixture to pH 3-4 using 1M citric acid at 0 °C.
-
Causality: Citric acid is a mild organic acid that protonates the carboxylate for extraction without cleaving the acid-sensitive Boc group.
-
-
Isolation: Extract with ethyl acetate, dry, and concentrate to yield the pure carboxylic acid.
Summary of Expert Recommendations
When designing a synthetic route involving piperazine-2-carboxylates:
-
Default to Methyl Esters when the downstream sequence is short and does not involve harsh basic conditions or prolonged heating. The ease of late-stage LiOH deprotection minimizes degradation of the final API.
-
Pivot to Ethyl Esters if your workflow involves aggressive N-alkylation (e.g., using alkyl halides with K2CO3 in DMF at elevated temperatures) or cross-coupling reactions[3][10]. The added steric bulk will protect the C2-carboxylate from unwanted nucleophilic attack and suppress diketopiperazine formation, ensuring higher overall yields despite the longer deprotection time.
References
-
Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid - ACS Publications. acs.org. 1
-
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. acs.org. 7
-
The Synthesis of Bicyclic Piperazine2-carboxylic Acids from L-Proline - ResearchGate. researchgate.net. 2
-
How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? guidechem.com. 8
-
Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles - PMC. nih.gov. 3
-
Synthesis of 1,4-Diazabicyclo[3.3.1]nonan-6-ones | Australian Journal of Chemistry. connectsci.au. 10
-
CAS 796096-64-5 ((S)-1-N-BOC-Piperazine-2-carboxylic acid methyl ester). bocsci.com.
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. nih.gov. 6
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa.gov. 4
-
Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. pharmaceutical-journal.com. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. guidechem.com [guidechem.com]
- 10. connectsci.au [connectsci.au]
Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 4-Fmoc-piperazine-2-carboxylate
As drug development accelerates, laboratory safety and operational efficiency must evolve in tandem. For researchers handling complex organic intermediates like Methyl 4-Fmoc-piperazine-2-carboxylate (CAS: 647004-81-7), standard disposal templates are insufficient. This compound, a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, requires precise handling to mitigate exposure risks and ensure strict environmental compliance.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, waste segregation, and disposal of Fmoc-protected piperazine derivatives, grounded in established chemical safety data and U.S. Environmental Protection Agency (EPA) regulatory frameworks.
Chemical Profile and Hazard Causality
To design an effective disposal plan, one must first understand the physicochemical behavior of the molecule. Methyl 4-Fmoc-piperazine-2-carboxylate combines a basic piperazine core with a highly lipophilic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl ester.
-
Dermal Penetration Potential: The bulky, aromatic Fmoc group significantly increases the molecule's lipophilicity (LogP). This enables the compound to bypass the skin's aqueous barriers more readily than unprotected piperazines, making dermal exposure a primary hazard[1].
-
Respiratory Irritation: In its dry powder form, the compound can form fine particulates. Inhalation of these particulates leads to respiratory tract irritation, as the piperazine moiety can act as a localized mild base upon contact with mucosal membranes[2].
-
Environmental Toxicity: As a complex nitrogenous organic compound, improper disposal down standard drains can lead to aquatic toxicity and the formation of toxic nitrogen oxides (NOx) during uncontrolled environmental degradation[1]. Discharge into the environment must be strictly avoided[1].
Standard Operating Procedure: Handling and Preparation
Before generating waste, the chemical must be handled using protocols that prevent contamination at the source.
Step 1: Environmental Controls and PPE Verification
-
Conduct all weighing and dissolution procedures inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Don appropriate Personal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles (ANSI Z87.1 compliant), and nitrile gloves. Causality: Nitrile gloves must be inspected prior to use and satisfy EN 374 standards to prevent systemic exposure via lipophilic penetration[1].
Step 2: Static-Free Weighing Protocol
-
Use an anti-static gun (e.g., Zerostat) on the weighing boat and the analytical balance draft shield to prevent aerosolization of the fine powder.
-
Transfer the solid using a grounded, stainless-steel micro-spatula.
Step 3: Dissolution and Transfer
-
Dissolve the compound in the target solvent (commonly N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for peptide synthesis) directly within the fume hood.
-
Seal the reaction vessel immediately to prevent solvent evaporation and subsequent recrystallization of the hazardous intermediate on the vessel walls.
Waste Segregation and Disposal Execution
Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must make accurate hazardous waste determinations[3]. Methyl 4-Fmoc-piperazine-2-carboxylate waste is classified as a Solid Waste that requires specific management depending on the solvent matrix it is dissolved in[4].
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Segregation Determine the solvent used during your assay. The solvent dictates the waste stream:
-
Halogenated Organic Waste: If dissolved in DCM or chloroform.
-
Non-Halogenated Organic Waste: If dissolved in DMF, methanol, or DMSO.
-
Solid Waste: For contaminated PPE, empty vials, and weighing boats.
Step 2: Containment in the Satellite Accumulation Area (SAA)
-
Transfer liquid waste into a compatible, high-density polyethylene (HDPE) or glass carboy. Do not use metal containers, as trace acidic byproducts from synthesis could cause corrosion.
-
Store the container tightly closed in a dry, cool, and well-ventilated SAA, strictly separated from foodstuff or incompatible materials (e.g., strong oxidizers)[1].
-
Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.
Step 3: Labeling and Compliance Tracking
-
Affix a hazardous waste label immediately upon the first drop of waste entering the container.
-
Clearly list all constituents (e.g., "90% DMF, 10% Methyl 4-Fmoc-piperazine-2-carboxylate derivatives").
-
Under EPA Subpart K (Alternative Requirements for Eligible Academic Entities), ensure the waste is removed from the laboratory SAA to a central accumulation area within 12 months[3].
Step 4: Final Disposal via Incineration
-
Coordinate with a licensed hazardous waste broker.
-
Ensure the waste is manifested for high-temperature incineration . Causality: Incineration is mandatory for nitrogenous organic waste to ensure complete thermal destruction of the Fmoc-piperazine structure, utilizing scrubbers to capture resulting NOx emissions, thereby preventing environmental contamination[1].
Quantitative Parameters for Waste Management
To ensure strict adherence to EPA guidelines and safety standards, adhere to the quantitative limits summarized below:
| Parameter | Regulatory Limit / Specification | Operational Rationale |
| SAA Volume Limit | ≤ 55 Gallons of hazardous waste[3] | Prevents catastrophic spill volumes in active research areas. Exceeding this requires transfer within 3 days. |
| Acute Hazardous Limit | ≤ 1 Quart (in SAA)[3] | Minimizes exposure risk to highly toxic substances at the point of generation. |
| Accumulation Time | Max 12 Months (Subpart K)[3] | Offers incentives for removing old/expired chemicals that pose degradation risks in academic/research labs. |
| Glove Thickness | ≥ 0.11 mm (Nitrile, EN 374)[1] | Provides sufficient breakthrough time against lipophilic Fmoc derivatives and common organic solvents. |
| Eye Wash Duration | ≥ 15 Minutes[1] | Ensures complete mechanical flushing of the basic piperazine irritant from the ocular cavity in case of exposure. |
Waste Workflow Visualization
The following diagram illustrates the logical decision tree for segregating and disposing of Fmoc-piperazine derivative waste, ensuring compliance with EPA RCRA and Subpart K regulations.
Caption: Workflow for the classification, segregation, and disposal of Fmoc-piperazine derivative waste.
References
-
U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Available at:[Link]
Sources
Advanced Laboratory Safety & Handling Protocol: Methyl 4-Fmoc-piperazine-2-carboxylate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Purpose: To provide authoritative, causally-driven safety protocols and operational workflows for the handling, solubilization, and disposal of Fmoc-protected piperazine derivatives.
Executive Summary & Physicochemical Risk Assessment
Methyl 4-Fmoc-piperazine-2-carboxylate (CAS: 647004-81-7) is a highly specialized, protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and targeted drug development[1]. While the compound is stable under standard laboratory conditions, its handling requires rigorous safety protocols due to the dual nature of its molecular structure.
As an Application Scientist, it is critical to understand the causality behind the risks:
-
The Piperazine Core: Piperazine derivatives are well-documented irritants and potential respiratory and dermal sensitizers[2]. Exposure to aerosolized dust can trigger contact dermatitis or acute respiratory distress.
-
The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is highly lipophilic. While the dry powder poses a primarily mechanical and sensitization risk, the hazard profile shifts dramatically during solubilization. Fmoc-amino acids are typically dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)[]. These solvents act as aggressive transdermal carriers, rapidly driving the sensitizing piperazine derivative through the skin barrier if improper PPE is utilized.
-
Reagent Integrity: Trace impurities from manufacturing (such as residual ethyl acetate) can generate acetic acid over time, which may terminate peptide chain elongation[4]. Furthermore, degraded DMF releases dimethylamine, which can prematurely cleave the Fmoc group[5]. Therefore, environmental control is both a safety and an experimental imperative.
Personal Protective Equipment (PPE) Matrix
Do not rely on default laboratory attire. The following PPE matrix is engineered specifically for the physicochemical properties of Fmoc-piperazine derivatives dissolved in polar aprotic solvents.
| PPE Category | Specification | Causality & Scientific Rationale |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles | Prevents mechanical irritation from fine powders during weighing and chemical burns from accidental splashes of DMF/NMP solutions. |
| Hand Protection | Nitrile gloves (≥ 5 mil thickness), double-gloved | Latex offers zero chemical resistance against DMF/NMP[]. Nitrile provides a temporary barrier; double-gloving allows for the immediate removal of the contaminated outer layer upon splash contact before dermal breakthrough occurs. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat with knit cuffs | Synthetic blends generate static electricity, which can aerosolize the fine powder. Knit cuffs prevent particulate settling on exposed wrists. |
| Respiratory | N95/P100 particulate respirator OR handle exclusively in a Fume Hood | Piperazine derivatives can act as severe respiratory sensitizers[2]. Draft shielding prevents the inhalation of aerosolized micro-particles during transfer. |
Operational Workflow & Handling Protocol
To ensure both operator safety and the chemical integrity of the SPPS workflow, follow this self-validating protocol.
Step 1: Environmental Preparation & Validation
-
Action: Verify that the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).
-
Causality: Proper drafting ensures that any aerosolized dust generated during the opening of the reagent bottle is pulled away from the operator's breathing zone.
-
Action: Clear the workspace of strong bases or nucleophiles.
-
Causality: The Fmoc group is base-labile and will undergo premature β-elimination if exposed to ambient basic vapors[].
Step 2: Weighing and Transfer
-
Action: Use grounded metal or anti-static ceramic spatulas to weigh the Methyl 4-Fmoc-piperazine-2-carboxylate.
-
Causality: Fmoc-protected powders are prone to static charge accumulation. Standard plastic spatulas will cause the powder to repel and aerosolize, increasing inhalation risk and reducing weighing accuracy.
-
Action: Weigh the material inside a draft-shielded analytical balance.
Step 3: Solubilization for SPPS
-
Action: Transfer the pre-weighed powder to the reaction vessel and add peptide-grade DMF or NMP[5].
-
Causality: These solvents provide the necessary solvating power for the lipophilic Fmoc group[]. Critical Check: Ensure the DMF is fresh. Degraded DMF contains dimethylamine, which will prematurely deprotect the Fmoc group and ruin the coupling step[5].
-
Action: Cap the vessel securely and vortex for 1–2 minutes until a clear solution is achieved. If particulates remain, warm gently to 30-40°C; do not overheat[5].
Spill Response & Disposal Plan
In the event of a spill, immediate containment is required to prevent sensitization exposure.
Scenario A: Solid Powder Spill
-
Do NOT sweep dry. Dry sweeping aerosolizes the piperazine derivative[2].
-
Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum explicitly dedicated to hazardous chemical spills.
-
Wipe the affected area with a cloth dampened with isopropanol to dissolve and lift any residual lipophilic powder.
Scenario B: Liquid Spill (Dissolved in DMF/NMP)
-
Maximize fume hood ventilation and alert nearby personnel.
-
Apply an inert, universal absorbent (e.g., vermiculite or commercial chemical spill pads) starting from the perimeter of the spill and working inward.
-
PPE Swap: If any liquid splashed onto your outer gloves, remove them immediately, don a fresh outer pair, and scoop the saturated absorbent into a sealable hazardous waste container.
Disposal Protocol
Dispose of all contaminated PPE, weigh boats, and absorbent materials as hazardous organic waste in accordance with local environmental regulations. Under no circumstances should piperazine derivatives or DMF/NMP solutions be discharged into the municipal drain system[2].
Operational Workflow Diagram
Fig 1. Operational workflow and spill response logic for handling Fmoc-piperazine derivatives.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
